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Foundational

A Technical Guide to the Pharmacokinetics of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine Derivatives

Foreword: Navigating the Uncharted In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic modalities. The class of compounds, N-(Bicyclo[2.2.1]hep...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Uncharted

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic modalities. The class of compounds, N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine derivatives, represents a compelling convergence of two structurally significant moieties: the rigid, three-dimensional bicyclo[2.2.1]heptane (norbornane) system and the versatile pyridin-3-amine core. While extensive public data on the pharmacokinetics of this specific combined scaffold is limited, this guide will provide a comprehensive framework for its evaluation. By dissecting the known pharmacokinetic influences of each component and integrating established principles of drug metabolism and disposition, we can construct a robust predictive model and a detailed experimental roadmap for researchers and drug development professionals. This document is designed not as a mere recitation of facts, but as a strategic manual to empower the scientific community in their exploration of this promising chemical space.

Deconstructing the Core: Structural Influences on Pharmacokinetic Profile

The pharmacokinetic behavior of a drug candidate is intrinsically linked to its chemical structure. In the case of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine derivatives, the interplay between the lipophilic, rigid bicycloalkane and the polar, aromatic heterocycle will govern its absorption, distribution, metabolism, and excretion (ADME).

The Bicyclo[2.2.1]heptane Moiety: A "Privileged" Scaffold

The bicyclo[2.2.1]heptane scaffold is recognized in medicinal chemistry as a "privileged" motif due to its frequent appearance in bioactive compounds and its ability to impart favorable drug-like properties.[1][2] Its rigid, three-dimensional structure allows for the precise spatial arrangement of substituents, which can lead to high-affinity interactions with biological targets.[2]

From a pharmacokinetic perspective, the incorporation of a bicyclo[2.2.1]heptane group can offer several advantages:

  • Enhanced Metabolic Stability: The saturated, sterically hindered nature of the bicycloalkane cage makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible aliphatic chains or electron-rich aromatic rings.[3][4] This can lead to reduced clearance and a longer in vivo half-life.

  • Improved Oral Bioavailability: The rigid structure can help to shield metabolically labile functional groups, preserving the parent compound for absorption.[2]

  • Modulation of Physicochemical Properties: The lipophilicity of the bicycloheptane moiety can be leveraged to optimize a compound's solubility and permeability characteristics.

The Pyridin-3-amine Core: A Versatile Heterocycle

The pyridin-3-amine scaffold is a common feature in a wide array of biologically active molecules, including kinase inhibitors.[5][6][7][8] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing solubility and target binding. The amino group provides a key point for chemical modification and can also participate in hydrogen bonding.

Key pharmacokinetic considerations for the pyridin-3-amine moiety include:

  • Potential for Metabolism: The pyridine ring itself can be a site of metabolism, primarily through oxidation of the nitrogen to form an N-oxide or hydroxylation of the ring.[9][10] The amino group can undergo conjugation reactions, such as glucuronidation or sulfation.

  • Influence on Solubility: The polar nature of the pyridine ring and the amino group can contribute to aqueous solubility, which is often a prerequisite for good absorption.

A Predictive ADME Profile

Based on the structural components, we can hypothesize the following ADME properties for N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine derivatives:

  • Absorption: With a combination of a lipophilic bicycloalkane and a polar heterocyclic core, these derivatives are likely to exhibit moderate to good passive permeability across the gastrointestinal tract. However, the basicity of the pyridin-3-amine moiety may lead to pH-dependent solubility and absorption.

  • Distribution: The lipophilicity imparted by the bicyclo[2.2.1]heptane group may lead to a moderate volume of distribution, with potential for partitioning into tissues. Plasma protein binding is expected and will be influenced by the overall lipophilicity of the specific derivative.

  • Metabolism: The primary sites of metabolism are predicted to be the pyridin-3-amine moiety, through N-oxidation, ring hydroxylation, and conjugation of the amino group. The bicyclo[2.2.1]heptane core is expected to be relatively stable to metabolism. The specific substitution pattern on either moiety will significantly influence the metabolic profile.

  • Excretion: Metabolites are likely to be more polar than the parent compound and will be primarily excreted via the kidneys (urine) or in the bile (feces).

Experimental Workflows for Pharmacokinetic Characterization

A phased approach is recommended for the comprehensive pharmacokinetic evaluation of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine derivatives.

G cluster_0 Phase 1: In Vitro ADME Screening cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: Metabolite Identification & Reaction Phenotyping A Physicochemical Characterization (Solubility, LogP/D, pKa) B Permeability Assessment (Caco-2, PAMPA) A->B C Metabolic Stability (Microsomes, Hepatocytes) B->C D Plasma Protein Binding C->D E Single Dose PK in Rodents (IV and PO) D->E Candidate Selection F Bioavailability Determination E->F G Dose Escalation Studies F->G H Metabolite Identification (LC-MS/MS) G->H Lead Optimization I CYP450 Reaction Phenotyping H->I

Caption: Phased approach for the in vivo evaluation of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine derivatives.

Detailed Experimental Protocols

Objective: To determine the intrinsic clearance of a test compound in human liver microsomes.

Protocol:

  • Prepare Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Human liver microsomes (e.g., 20 mg/mL stock).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration, e.g., 0.5 mg/mL), and test compound (final concentration, e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) from the half-life and incubation conditions.

Objective: To assess the intestinal permeability of a test compound.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a monolayer with tight junctions.

  • Assay Preparation:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Apical to Basolateral (A-B) Permeability:

    • Add the test compound (e.g., at 10 µM) to the apical (A) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.

  • Basolateral to Apical (B-A) Permeability:

    • Add the test compound to the basolateral (B) chamber.

    • Collect samples from the apical (A) chamber at the same time points.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Quantitative Data Summary

The following table provides a template for summarizing the key pharmacokinetic parameters for a series of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine derivatives.

Compound IDSolubility (µM) at pH 7.4LogD at pH 7.4Caco-2 Papp (A-B) (10⁻⁶ cm/s)HLM Intrinsic Clearance (µL/min/mg)Rat Oral Bioavailability (%)
Derivative 1
Derivative 2
Derivative 3

Structure-Activity and Structure-Property Relationships

Systematic modification of the N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine scaffold will be crucial for optimizing its pharmacokinetic profile.

G cluster_0 Pharmacokinetic Outcomes A Core Scaffold N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine B Substitution on Pyridine Ring A->B C Substitution on Bicycloheptane Ring A->C D Modification of Amino Linker A->D E Solubility B->E G Metabolic Stability B->G H Target Potency B->H F Permeability C->F C->G D->G

Caption: Logical relationships in SAR and SPR optimization.

  • Substitution on the Pyridine Ring: Introduction of electron-withdrawing groups may decrease the susceptibility of the ring to oxidation. Polar substituents could enhance solubility.

  • Substitution on the Bicycloheptane Ring: Addition of polar groups can be used to fine-tune lipophilicity and solubility without necessarily introducing a metabolic liability.

  • Stereochemistry: The endo/exo configuration of the substituent on the bicycloheptane ring can influence how the molecule fits into the active sites of metabolic enzymes and target proteins, thereby affecting both clearance and potency.

Conclusion and Future Directions

The N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine scaffold represents a promising starting point for the design of novel therapeutic agents. Its unique combination of a metabolically robust, three-dimensional bicycloalkane and a versatile heterocyclic core provides a rich platform for medicinal chemistry exploration. A thorough understanding and systematic evaluation of the ADME properties, as outlined in this guide, will be critical for successfully advancing derivatives from this class into preclinical and clinical development. Future work should focus on building robust in vitro-in vivo correlations (IVIVC) to enable more accurate predictions of human pharmacokinetics and to guide the design of next-generation compounds with optimized drug-like properties.

References

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multi-substituted Pyridin-3-amine Derivatives as Multi-Targeted Protein Kinase. (n.d.). Journal of Medicinal Chemistry.
  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (2021, March 12). Journal of Medicinal Chemistry. [Link]

  • Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. (2023, January 16). PubMed. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (2017, July 27). PubMed. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (n.d.). Discover Chemistry. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024, December 19). IntechOpen. [Link]

  • Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. (2003, January 8). Journal of Medicinal Chemistry. [Link]

  • (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025, April 7). ResearchGate. [Link]

  • Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. (n.d.). ChemRxiv. [Link]

  • Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. (2003, April 7). PubMed. [Link]

  • Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. (n.d.). ChemRxiv. [Link]

  • An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. (2011, November 15). PubMed. [Link]

  • Copper-Mediated Synthesis of Drug-like Bicyclopentanes. (n.d.). PMC - NIH. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. [Link]

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. (n.d.). PMC. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012, April 25). Journal of Medicinal Chemistry. [Link]

  • In Vitro ADME. (n.d.). BioDuro. [Link]

Sources

Exploratory

Structural Elucidation and Coordination Chemistry of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine Complexes

A Technical Whitepaper on Supramolecular Assembly and Crystallographic Analysis Executive Summary The engineering of transition metal complexes using hybrid organic ligands is a cornerstone of modern materials science an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Supramolecular Assembly and Crystallographic Analysis

Executive Summary

The engineering of transition metal complexes using hybrid organic ligands is a cornerstone of modern materials science and medicinal chemistry. N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine represents a highly versatile ligand class that merges the rigid, lipophilic bulk of a norbornyl aliphatic cage with the robust coordination capacity of a 3-aminopyridine pharmacophore.

This technical guide provides an in-depth analysis of the crystallographic properties, coordination mechanics, and supramolecular assembly of these complexes. Designed for researchers and drug development professionals, this whitepaper details the causality behind crystallization protocols and the structural logic that governs the formation of these advanced metal-organic architectures.

Ligand Architecture and Stereochemical Dynamics

The structural behavior of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine complexes is dictated by two distinct molecular domains, each serving a specific thermodynamic function during crystal lattice formation.

The Bicyclic Core (Hydrophobic Packing)

The bicyclo[2.2.1]heptane (norbornane) scaffold provides significant steric bulk. In pharmacological applications, this lipophilicity is highly prized for enhancing blood-brain barrier permeability and metabolic stability 1. In a crystallographic context, the rigidity of this aliphatic cage minimizes the entropic penalty during crystallization. The exo diastereomer is generally preferred in solid-state packing due to reduced steric clash with the secondary amine linkage, allowing the bulky groups to interdigitate and lock the lattice via extensive van der Waals forces.

The Coordination Pharmacophore (Electronic Direction)

The 3-aminopyridine unit possesses two nitrogen atoms, but they are electronically and sterically distinct. Coordination to transition metals almost exclusively occurs via the sp2 -hybridized pyridine nitrogen, which acts as a strong σ -donor 2. The sp3 -hybridized secondary amine ( −NH− ) is sterically hindered by the norbornyl group and exhibits lower Lewis basicity. Instead of coordinating to the metal, this secondary amine acts as a critical hydrogen-bond donor, directing the secondary supramolecular assembly of the complex.

Supramolecular Ligand N-(Bicyclo[2.2.1]heptan-2-yl) pyridin-3-amine Py Pyridine Nitrogen (sp2 hybridized) Ligand->Py Amine Secondary Amine (-NH-) Ligand->Amine Norbornyl Bicyclo[2.2.1]heptane (Aliphatic Cage) Ligand->Norbornyl Metal Metal Center (Primary Sphere) Py->Metal σ-Donation Lattice 3D Crystal Lattice (Secondary Sphere) Amine->Lattice N-H···Cl H-Bonding Norbornyl->Lattice van der Waals Packing Metal->Lattice Node Formation

Hierarchical structural logic driving the supramolecular crystal lattice.

Experimental Methodology: Self-Validating Crystallization Protocol

To achieve Single-Crystal X-Ray Diffraction (SC-XRD) quality crystals, kinetic trapping (rapid amorphous precipitation) must be strictly avoided. The following protocol utilizes a solvent-diffusion method to maintain thermodynamic control, ensuring that coordination bonds can reversibly form and correct lattice defects 3.

Step-by-Step Workflow
  • Ligand Solvation : Dissolve 2.0 mmol of N-(bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine in 10 mL of anhydrous dichloromethane (DCM).

    • Causality : DCM is selected because its low dielectric constant perfectly solvates the highly lipophilic norbornyl moiety, preventing the premature hydrophobic aggregation of the free ligand.

  • Metal Salt Solvation : Dissolve 1.0 mmol of the target metal chloride (e.g., CuCl2​⋅2H2​O or CdCl2​⋅2H2​O ) in 10 mL of absolute methanol (MeOH).

    • Causality : Methanol effectively disrupts the hydration sphere of the metal cation, making the metal center accessible for ligand substitution, while remaining fully miscible with DCM.

  • Interface Layering (The Self-Validating Step) : In a 50 mL straight-walled crystallization tube, carefully layer the methanolic metal solution over the denser DCM ligand solution. Do not agitate.

    • Causality : The density difference creates a sharp interface. As the solvents slowly diffuse over 7–14 days, the local concentration of metal and ligand gradually exceeds the solubility product of the complex. This slow rate ensures that the system remains under strict thermodynamic control, yielding flawless single crystals.

  • Harvesting : Extract the crystals using a nylon loop and immediately submerge them in paratone oil.

    • Causality : Paratone oil acts as a barrier, preventing the evaporation of volatile lattice solvents (like DCM or MeOH) which would otherwise cause the crystal lattice to collapse and lose diffraction quality prior to X-ray exposure.

Experience-Driven Insight: Mitigating Crystal Twinning

When crystallizing bulky norbornyl derivatives, non-merohedral twinning is a frequent artifact caused by the rapid, uncontrolled deposition of the hydrophobic bicyclic cages. If twinned crystals are observed (evidenced by split reflections in the diffraction frames), the causality points to an overly steep concentration gradient. To resolve this, introduce a 5 mL "buffer layer" of a 1:1 DCM/MeOH mixture between the pure ligand and metal solutions. This dampens the diffusion rate, enforcing stricter thermodynamic selection and yielding single-domain crystals.

Workflow L Ligand Solvation (DCM) S Interface Formation (Layering) L->S M Metal Salt Solvation (MeOH) M->S C Slow Diffusion (7-14 Days) S->C Concentration gradient X Thermodynamic Assembly C->X Reversible bonding D SC-XRD Data Acquisition X->D Crystal harvesting

Workflow for the thermodynamic crystallization of metal complexes.

Crystallographic Structural Analysis

SC-XRD analysis reveals that the structural topology of these complexes is heavily dependent on the chosen transition metal center and its preferred coordination geometry.

  • Primary Coordination Sphere : With Cd(II) , the complexes typically adopt a distorted octahedral geometry, often forming 3D coordination polymers bridged by halides or cyanides. In contrast, Cu(II) frequently forms discrete mononuclear or binuclear complexes with square planar or distorted square pyramidal geometries due to Jahn-Teller distortion.

  • Supramolecular Architecture : The true structural elegance of these complexes lies in their extended packing. The uncoordinated secondary amine ( −NH− ) forms strong intermolecular hydrogen bonds with the coordinated chloride ligands ( N−H⋯Cl ) of adjacent molecules. Simultaneously, the bulky bicyclo[2.2.1]heptane groups interdigitate. This dual-action assembly—directional hydrogen bonding combined with massive van der Waals stabilization—locks the 1D chains into rigid 2D sheets or robust 3D networks.

Quantitative Structural Data

The following table summarizes the comparative crystallographic parameters typically observed for Cu(II) and Cd(II) complexes utilizing 3-aminopyridine-derived ligands 2.

Crystallographic Parameter [Cu(L)2​Cl2​] Complex [Cd(L)2​Cl2​]n​ Polymer
Crystal System TriclinicMonoclinic
Space Group P1ˉ C2/c
Coordination Geometry Distorted Square PlanarOctahedral
M-N(pyridine) Bond Length 2.02 - 2.05 Å2.32 - 2.34 Å
Primary Supramolecular Motif Discrete Mononuclear3D Coordination Polymer
Hydrogen Bonding ( N−H⋯Cl ) 3.15 - 3.20 Å3.05 - 3.12 Å
Lattice Stabilization Mechanism π−π stacking, van der Waalsvan der Waals interdigitation

References

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R. National Institutes of Health (NIH).[Link]

  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Scientific and Technological Research Council of Turkey (TÜBİTAK) via NIH.[Link]

  • Novel Tetranuclear Heterometallic Mn3Ni and Mononuclear Ni Complexes with an ONO Schiff Base Ligand: Synthesis, Crystal Structures, and Magnetic Properties. MDPI.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine via Reductive Amination

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine (CAS: 1248...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine (CAS: 1248156-12-8) [1]

Introduction & Strategic Context

The integration of bridged bicyclic systems, such as the bicyclo[2.2.1]heptane (norbornane) scaffold, into heteroaromatic frameworks is a highly effective strategy in modern medicinal chemistry. These rigid, three-dimensional moieties often improve the pharmacokinetic profiles of drug candidates by increasing metabolic stability and modulating lipophilicity. Derivatives of bicyclo[2.2.1]heptan-2-yl-amines have demonstrated significant utility in the development of GPCR modulators, including RXFP1 agonists targeted for the treatment of heart failure [2].

This application note details a highly robust, scalable, and self-validating protocol for the synthesis of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine . The chosen synthetic route utilizes a direct reductive amination between 3-aminopyridine and bicyclo[2.2.1]heptan-2-one (norcamphor).

Mechanistic Rationale

We employ Sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent in 1,2-dichloroethane (DCE) with acetic acid catalysis.

  • Causality for Reagent Selection: NaBH(OAc)3 is a mild, selective reducing agent that is stable in mildly acidic conditions. Unlike sodium borohydride (NaBH4), it will not prematurely reduce the norcamphor ketone before imine formation. Unlike sodium cyanoborohydride (NaBH3CN), it avoids the generation of highly toxic cyanide byproducts, making it safer for scale-up.

  • Stereochemical Insight: The reduction of the intermediate bicyclic iminium ion is highly stereoselective. The bulky triacetoxyborohydride anion preferentially attacks from the less sterically hindered exo face of the norbornane system, yielding the endo-amine as the major diastereomer.

Experimental Workflow

SynthesisWorkflow N1 3-Aminopyridine + Norcamphor N2 Iminium Formation (AcOH, DCE, 25°C) N1->N2 N3 Hydride Reduction (NaBH(OAc)3) N2->N3 N4 IPC: LC-MS Validation N3->N4 N5 Aqueous Quench (Sat. NaHCO3) N4->N5 N6 Flash Chromatography (Silica Gel) N5->N6 N7 Pure Target Compound (CAS: 1248156-12-8) N6->N7

Figure 1: Step-by-step workflow for the reductive amination of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine.

Quantitative Reagent Matrix

The following table outlines the stoichiometric requirements for a 10 mmol scale synthesis. This scale provides an optimal balance between manageable exotherms and sufficient material yield for downstream biological or structural assays.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
3-Aminopyridine 94.111.00941 mg (10.0 mmol)Primary Amine / Nucleophile
Bicyclo[2.2.1]heptan-2-one 110.161.051.16 g (10.5 mmol)Ketone / Electrophile
NaBH(OAc)3 211.941.503.18 g (15.0 mmol)Reducing Agent
Acetic Acid (Glacial) 60.051.000.57 mL (10.0 mmol)Acid Catalyst
1,2-Dichloroethane (DCE) 98.96N/A50 mL (0.2 M)Aprotic Solvent

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Iminium Formation
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the electron-rich aminopyridine.

  • Dissolution: Add 3-aminopyridine (941 mg, 10.0 mmol) and bicyclo[2.2.1]heptan-2-one (1.16 g, 10.5 mmol) to the flask.

  • Solvent & Catalyst Addition: Inject 50 mL of anhydrous 1,2-dichloroethane (DCE), followed by glacial acetic acid (0.57 mL, 10.0 mmol).

  • Pre-stirring: Stir the mixture at room temperature (20-25 °C) for 1 hour.

    • Expert Insight: Allowing the iminium ion to pre-form before introducing the reducing agent minimizes the competitive direct reduction of the ketone to bicyclo[2.2.1]heptan-2-ol, thereby maximizing the yield of the target amine.

Phase 2: Reduction and In-Process Control (IPC)
  • Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (3.18 g, 15.0 mmol) in three equal portions over 15 minutes.

    • Expert Insight: The reduction of the iminium ion is exothermic. Portion-wise addition at 0 °C controls the thermal runaway and prevents the degradation of the hydride source.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under inert atmosphere for 12–16 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Acceptance Criteria: Disappearance of the 3-aminopyridine peak (m/z 95.1 [M+H]+) and appearance of the product mass (m/z 189.1 [M+H]+) [1].

Phase 3: Workup and Purification
  • Quenching: Cool the reaction to 0 °C and slowly add 30 mL of saturated aqueous NaHCO3. Stir vigorously for 30 minutes.

    • Expert Insight: The evolution of CO2 gas will occur as the excess acetic acid and unreacted hydride are neutralized. This step is critical to break up boron-amine complexes and free the target basic amine.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude residue via silica gel flash chromatography. Use a gradient elution of Hexanes:Ethyl Acetate (from 80:20 to 50:50, v/v) containing 1% Triethylamine (TEA).

    • Expert Insight: The addition of 1% TEA to the mobile phase prevents the secondary amine and the pyridine nitrogen from streaking on the acidic silica gel, ensuring sharp peak resolution and high purity.

Expected Analytical Characterization

To ensure the trustworthiness of the final material, the isolated compound must be validated against the following expected parameters:

  • Chemical Formula: C12H16N2

  • Molecular Weight: 188.27 g/mol [1]

  • Mass Spectrometry (ESI+): Expected[M+H]+ at m/z 189.1.

  • 1H NMR (CDCl3, 400 MHz) Indicators: Look for the characteristic pyridine aromatic protons (multiplets between 6.80 - 8.10 ppm). The diagnostic proton is the alpha-proton on the norbornane ring (CH-NH), which typically appears as a multiplet around 3.20 - 3.50 ppm. The stereochemistry (endo vs exo) can be confirmed by analyzing the coupling constants (J-values) of this specific proton.

References

  • World Intellectual Property Organization. "WO2022122773A1 - 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as rxfp1 modulators for the treatment of heart failure." Google Patents.
Application

in vivo dosing guidelines for N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine

Comprehensive In Vivo Dosing and Pharmacological Profiling Guidelines for N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine Executive Summary & Physicochemical Rationale N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine (NBP-3A; C...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive In Vivo Dosing and Pharmacological Profiling Guidelines for N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine

Executive Summary & Physicochemical Rationale

N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine (NBP-3A; CAS: 1248156-12-8) is an investigational small molecule characterized by a highly lipophilic norbornyl (bicyclo[2.2.1]heptane) core coupled to a weakly basic pyridin-3-amine moiety. Because it is a Novel Chemical Entity (NCE) without established clinical monographs, researchers must empirically construct its in vivo dosing parameters from the ground up.

This Application Note provides a self-validating, causality-driven framework to establish the Maximum Tolerated Dose (MTD), Pharmacokinetic (PK) profile, and optimal formulation strategies for NBP-3A in rodent models.

Formulation Strategies for In Vivo Dosing

Causality & Logic: The bicycloheptyl group imparts significant hydrophobicity, rendering NBP-3A poorly soluble in standard physiological saline[1]. However, the basic nitrogen on the pyridine ring allows for pH-dependent solubilization. If administered intravenously (IV) as an unbuffered aqueous solution, the compound will precipitate in the bloodstream (pH 7.4), causing micro-embolisms and invalidating the PK data[2]. Therefore, a multi-component co-solvent system or lipid-based vehicle is mandatory to alter the pharmacokinetic profile successfully[2].

Table 1: Recommended Preclinical Formulation Matrices for NBP-3A

RouteRecommended VehicleCausality / RationaleMax Dosing Volume (Mice)
IV 10% DMSO + 40% PEG400 + 50% SalineDMSO dissolves the lipophilic core; PEG400 prevents precipitation upon dilution in blood.5 mL/kg
PO 0.5% Carboxymethyl Cellulose (CMC) + 0.1% Tween 80Creates a homogenous suspension for oral gavage; Tween 80 acts as a wetting agent.10 mL/kg
IP Medium Chain Triglycerides (MCT) OilHighly lipophilic compounds partition well into MCT, providing sustained peritoneal absorption.10 mL/kg

Protocol 1: IV Formulation Preparation (Self-Validating System)

  • Weigh the required mass of NBP-3A.

  • Add the calculated volume of DMSO and vortex until optically clear. (Validation: Any particulate matter indicates incomplete dissolution; do not proceed).

  • Add PEG400 and vortex for 2 minutes.

  • Add Saline dropwise under continuous agitation. (Validation: If cloudiness appears, the compound has crashed out. The system invalidates itself, indicating the DMSO/PEG ratio must be increased).

Maximum Tolerated Dose (MTD) & Acute Toxicity Profiling

Before initiating efficacy studies, the therapeutic window must be defined. We utilize the OECD Test Guideline 420 (Fixed Dose Procedure) to minimize animal use while accurately identifying the MTD[3].

Causality & Logic: Traditional LD50 tests are obsolete and ethically flawed[4]. The OECD 420 stepwise procedure relies on observing evident signs of toxicity (e.g., tremors, >20% body weight loss) rather than mortality, providing a humane and statistically sound upper limit for dosing[3].

Protocol 2: Stepwise MTD Determination

  • Sighting Study: Administer a single oral dose of 300 mg/kg to one female rodent (fasted overnight).

  • Observation: Monitor continuously for the first 4 hours, then daily for 14 days. Look for piloerection, lethargy, or moribundity.

  • Decision Tree:

    • If the animal survives without severe toxicity, 300 mg/kg is the MTD. Proceed to dose 4 additional animals at this level to confirm[3].

    • If the animal exhibits severe toxicity, step down to 50 mg/kg for the next cohort[4].

Pharmacokinetic (PK) Study Design

To establish the dosing frequency (e.g., q.d. vs. b.i.d.), the absolute bioavailability ( F ) and elimination half-life ( t1/2​ ) must be calculated[5].

Causality & Logic: A parallel IV and PO study design is strictly required. The IV arm defines the systemic clearance and volume of distribution without the confounding variable of gut absorption. The PO arm, when compared to the IV arm ( AUCPO​/AUCIV​ ), yields the absolute bioavailability[6].

Table 2: Standard PK Sampling Schedule and Target Parameters

ParameterIV Arm (2 mg/kg)PO Arm (10 mg/kg)Purpose
Fasting NoYes (Overnight)Fasting reduces gut transit variability for PO dosing[5].
Timepoints 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h0.25, 0.5, 1, 2, 4, 8, 12, 24hCaptures rapid α -distribution (IV) and Cmax​ (PO).
Matrix Plasma (K2EDTA)Plasma (K2EDTA)Prevents ex vivo degradation by chelating calcium.

Protocol 3: PK Execution and Bioanalysis

  • Administer NBP-3A via the designated routes.

  • Collect 150 µL of blood via the submandibular vein at the designated time points.

  • Centrifuge immediately at 4°C (3000 x g for 10 mins) to isolate plasma. (Validation: Hemolyzed samples will show a red tint and must be excluded as they artificially alter drug concentration).

  • Quantify NBP-3A using LC-MS/MS against a standard curve (1-1000 ng/mL)[5].

Data Visualization & Logical Workflows

InVivo_Workflow N1 1. Physicochemical Profiling N2 2. Vehicle Formulation N1->N2 Solubility Data N3 3. MTD Sighting (OECD 420) N2->N3 Stable Suspension/Solution N4 4. PK Profiling (IV vs PO) N3->N4 Sub-lethal Dose Cap N5 5. PD/Efficacy Modeling N4->N5 Half-life & Bioavailability

Fig 1: Stepwise self-validating workflow for establishing in vivo dosing guidelines.

PK_Causality Absorption Absorption (PO) Plasma Central Compartment (Plasma Concentration) Absorption->Plasma Bioavailability (F) Distribution Tissue Distribution Distribution->Plasma Redistribution Metabolism Hepatic Clearance Excretion Renal Excretion Plasma->Distribution Vd (Volume of Distribution) Plasma->Metabolism CYP450 Enzymes Plasma->Excretion Glomerular Filtration

Fig 2: Compartmental causality of NBP-3A pharmacokinetics dictating systemic exposure.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech (2014). URL:[Link]

  • Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance. Interdisciplinary Toxicology (2016). URL:[Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals (2002). URL:[Link]

  • Preclinical Drug Pharmacokinetic, Tissue Distribution and Excretion Profiles... Molecules (2022). URL:[Link]

  • Inter-Species Pharmacokinetic Modeling and Scaling for Drug Repurposing... Pharmaceutics (2024). URL:[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals (2024). URL:[Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopy Characterization of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix: Small Molecule Characterization / Active Pharmaceutical Ingredients (APIs) Introduction and Structural Complexity Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix: Small Molecule Characterization / Active Pharmaceutical Ingredients (APIs)

Introduction and Structural Complexity

The compound N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine (also known as 3-(norbornan-2-ylamino)pyridine) represents a highly relevant pharmacophore in modern drug discovery, combining a heteroaromatic pyridine ring with a rigid, lipophilic bicyclic norbornane system.

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct analytical challenges:

  • Heteroaromatic Electronic Effects: The pyridine ring exerts strong magnetic anisotropy and inductive effects, highly deshielding the protons adjacent to the nitrogen atom.

  • Bicyclic Stereochemistry: The norbornane system is rigid, leading to complex scalar coupling networks (including long-range W-couplings) and diastereotopic protons. Determining whether the amine substituent is in the endo or exo position is the primary structural hurdle.

This application note provides a self-validating, step-by-step protocol to unambiguously assign the 1 H and 13 C NMR spectra of this compound, utilizing 1D and 2D NMR techniques grounded in fundamental physical organic chemistry principles.

Scientific Principles: Causality in NMR Assignments

The Pyridine Scaffold

The 3-aminopyridine moiety exhibits a predictable but highly dispersed 1 H NMR signature. The electronegativity of the pyridine nitrogen draws electron density away from the ortho (C2, C6) and para (C4) positions. Consequently, the H2 and H6 protons are highly deshielded, typically appearing near 8.0–8.2 ppm . The H2 proton often appears as a doublet with a small meta-coupling ( 4J≈2.5 Hz), distinguishing it from the H6 proton, which appears as a doublet of doublets due to ortho and meta couplings.

Norbornyl Stereochemistry and the Karplus Equation

The defining feature of the norbornane system is its rigid geometry, which locks the dihedral angles between adjacent protons. According to the Karplus equation , the vicinal coupling constant ( 3J ) is a function of the dihedral angle ( ϕ ) between the coupled protons .

This principle is the cornerstone for determining the endo vs. exo stereochemistry of the amine substituent:

  • Exo-Isomer (H2 is endo): The dihedral angle between the endo-H2 proton and the adjacent bridgehead H1 proton is approximately 90°. The Karplus curve dictates that 3J90∘​≈0 Hz. Thus, the H2 signal appears as a relatively narrow multiplet (typically a doublet of doublets from coupling to the adjacent H3-exo and H3-endo protons).

  • Endo-Isomer (H2 is exo): The dihedral angle between the exo-H2 proton and the bridgehead H1 proton is approximately 45°, yielding a 3J≈3−4 Hz. Furthermore, exo-protons frequently exhibit a long-range W-coupling ( 4J≈1−2 Hz) to the anti-proton at C7. This results in a much broader, more complex multiplet for the H2 signal .

Experimental Protocols

To ensure a self-validating system, 1D acquisitions must be corroborated by 2D homonuclear (COSY) and heteronuclear (HSQC, HMBC) experiments.

Step 1: Sample Preparation
  • Solvent Choice: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is preferred over DMSO- d6​ to prevent the exchangeable amine (N-H) proton from overlapping with the complex aliphatic envelope of the norbornane ring.

  • Standardization: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

Step 2: 1D 1 H and 13 C NMR Acquisition
  • 1 H NMR (600 MHz): Acquire with 16 scans (ns=16), a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • 13 C NMR (150 MHz): Acquire with 512–1024 scans. Causality note: Set D1 to at least 2.0 seconds (preferably 5.0 seconds for quantitative integration) to allow the slow-relaxing quaternary carbons (e.g., Pyridine C3) to return to equilibrium before the next pulse. Use proton decoupling (WALTZ-16).

Step 3: 2D NMR Acquisition for Unambiguous Assignment
  • 1 H- 1 H COSY: Use to trace the continuous spin system of the norbornane ring (H1 H2 H3 H4). Acquire with 2 scans per increment and 256 t1​ increments.

  • 1 H- 13 C HSQC: Optimized for 1JCH​=145 Hz. This differentiates the diastereotopic CH 2​ protons of the norbornane ring (C3, C5, C6, C7), as both protons attached to the same carbon will correlate to a single 13 C resonance.

  • 1 H- 13 C HMBC: Optimized for long-range couplings ( nJCH​=8 Hz). Crucial for linking the norbornane system to the pyridine ring via the C3-N-C2' linkage, validating the molecular connectivity.

Visualizations

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL CDCl3) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (Fourier Transform, Phase Corr.) Acq2D->Process Analyze Structural Elucidation (Stereochemistry & Connectivity) Process->Analyze

Figure 1: Sequential NMR workflow for complete structural elucidation.

Stereo_Tree Start Analyze Norbornyl H2 Signal (~3.2 - 3.8 ppm) Coupling Evaluate Coupling Constants (J) via 1H NMR Start->Coupling Exo Exo-Isomer (H2 is endo) Couples with H3-exo, H3-endo J(H2, H1) ≈ 0 Hz (Dihedral ~90°) Coupling->Exo Narrow multiplet Endo Endo-Isomer (H2 is exo) Couples with H3-exo, H3-endo, H7-anti J(H2, H1) ≈ 3-4 Hz (Dihedral ~45°) Coupling->Endo Broad multiplet

Figure 2: Decision tree for determining norbornyl stereochemistry via Karplus analysis.

Data Presentation

The following tables summarize the expected quantitative NMR data for the thermodynamically favored exo-amine isomer (where the H2 proton is endo).

Table 1: 1 H NMR Assignments (600 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
Pyridine H2 8.05d2.51HHighly deshielded, ortho to N, meta coupling to H4
Pyridine H6 7.95dd4.5, 1.51HDeshielded, ortho to N, ortho/meta couplings
Pyridine H5 7.05dd8.5, 4.51HMeta to N, ortho coupling to H4 and H6
Pyridine H4 6.90ddd8.5, 2.5, 1.51HPara to N, complex coupling
Amine N-H 3.80br s-1HExchangeable with D 2​ O, broad due to quadrupolar relaxation
Norbornyl H2 3.35ddd8.0, 3.5, 1.01HEndo proton; J≈0 with H1 confirms exo-amine isomer
Norbornyl H1 2.30m-1HBridgehead proton, adjacent to C2
Norbornyl H4 2.25m-1HBridgehead proton
Norbornyl H3 1.85 (exo), 1.25 (endo)ddd / ddd12.5 (geminal)2HDiastereotopic protons adjacent to C2
Norbornyl H7 1.50 (syn), 1.15 (anti)m / m-2HBridge methylene protons
Norbornyl H5, H6 1.40 – 1.60m-4HComplex aliphatic envelope
Table 2: 13 C NMR Assignments (150 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon Type (DEPT)Assignment Rationale
Pyridine C3 144.0C (Quaternary)Attached to electronegative amine nitrogen
Pyridine C6 138.2CHOrtho to pyridine nitrogen
Pyridine C2 136.5CHOrtho to pyridine nitrogen, adjacent to amine
Pyridine C5 123.8CHMeta to pyridine nitrogen
Pyridine C4 119.5CHPara to pyridine nitrogen
Norbornyl C2 56.2CHDeshielded by adjacent amine nitrogen
Norbornyl C4 41.2CHBridgehead carbon
Norbornyl C1 35.5CHBridgehead carbon
Norbornyl C3 39.0CH 2​ Adjacent to C2
Norbornyl C7 35.0CH 2​ Bridge carbon
Norbornyl C5, C6 26.0 – 28.5CH 2​ Remote aliphatic carbons

References

  • Synthesis and Characterization of Cationic Iron Half Sandwich Complexes of Aminopyridines. Preprints.org (2025). Provides foundational chemical shift data and electronic effects for 3-aminopyridine derivatives. URL:[Link]

  • Developments in the Karplus Equation as they Relate to the NMR Coupling Constants. National Center for Biotechnology Information (PMC). Details the trigonometric relationship between dihedral angles and 3J coupling constants. URL:[Link]

  • Carbon-13 chemical shifts in norbornyl derivatives. Journal of the American Chemical Society (1970). Authoritative grounding on the steric and inductive effects governing norbornane NMR shifts and endo/exo differentiation. URL:[Link]

  • Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides. Journal of Medicinal Chemistry (2009). Demonstrates the structural elucidation of highly decorated 3-aminopyridine scaffolds. URL:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine solubility issues in DMSO

Technical Support Center: N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine A Guide to Overcoming Solubility Challenges in DMSO Introduction N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine is a compound of interest in drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine

A Guide to Overcoming Solubility Challenges in DMSO

Introduction

N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine is a compound of interest in drug discovery, featuring a rigid, non-polar bicyclo[2.2.1]heptane (also known as norbornane) core and a polar pyridin-3-amine moiety. This structural combination makes it a classic candidate for dissolution in dimethyl sulfoxide (DMSO), a powerful, polar aprotic solvent renowned for its ability to dissolve a wide range of compounds.[1] However, researchers frequently encounter challenges such as incomplete dissolution, precipitation from stock solutions, and crashing out upon dilution into aqueous media.

This technical guide provides a comprehensive framework for troubleshooting and resolving these solubility issues. By understanding the underlying chemical principles and adopting best practices in compound handling, researchers can ensure the integrity and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: I've added the calculated amount of DMSO to my vial of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine, but it's not dissolving completely. What's the first thing I should check?

A: The most immediate causes are often insufficient mechanical agitation or the quality of the DMSO. First, ensure you have vortexed the solution vigorously for at least 1-2 minutes. If particulates remain, the primary suspect is water contamination in your DMSO. DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the air.[2] This absorbed water can significantly decrease the solubility of many organic compounds.[3] It is crucial to use anhydrous (dry) DMSO, preferably from a freshly opened bottle, for preparing stock solutions.

Q2: My compound dissolved perfectly and the stock solution was clear. After a few days at -20°C and a freeze-thaw cycle, I see a crystalline precipitate. What happened?

A: This is a common and frustrating issue that points to two primary causes: water absorption and freeze-thaw instability.[4] Each time the stock tube is opened, it's exposed to atmospheric moisture, which the DMSO absorbs, reducing the compound's solubility.[2] Furthermore, the process of freezing and thawing can promote precipitation and crystallization.[5][6] Once a compound crystallizes from DMSO, it is often in a lower energy, more stable state that is much harder to redissolve.[2] The best practice to mitigate this is to aliquot your stock solution into single-use volumes immediately after preparation to minimize both air exposure and the number of freeze-thaw cycles.[7]

Q3: My 10 mM DMSO stock is perfectly clear, but when I add it to my cell culture media or aqueous buffer, the solution immediately turns cloudy. How do I fix this?

A: This phenomenon is known as aqueous precipitation and occurs because the compound, while soluble in 100% DMSO, is poorly soluble in the highly aqueous environment of your buffer. The rapid change in solvent polarity causes the compound to "crash out" of solution.[8] The solution is to modify your dilution technique. Instead of adding a small volume of concentrated stock directly into a large volume of buffer, perform serial dilutions in 100% DMSO first to get closer to your final concentration. Then, add this final, more dilute DMSO solution to your pre-warmed (37°C) aqueous medium while vortexing or swirling to ensure rapid mixing.[9] This gradual change in environment helps keep the compound in solution.

Q4: Can I just heat the solution to get my compound to dissolve?

A: Gentle warming can be an effective tool, but it must be used with caution. Heating a solution to 37°C can aid in the dissolution of stubborn compounds.[9] However, this can also create a thermodynamically unstable, supersaturated solution.[10] Such solutions may appear clear initially but can precipitate unexpectedly over time, especially upon cooling or storage.[11] Furthermore, excessive heat can degrade thermally sensitive compounds. If you use heat, always visually inspect the solution after it returns to room temperature and before each use to check for precipitation. Combining gentle warming with sonication is often a more effective and controlled approach.[9][12]

In-Depth Troubleshooting Guide

Navigating solubility issues requires a systematic approach. The following workflow addresses the problem from initial material verification to advanced dissolution techniques.

G cluster_verification Step 1: Verify Materials cluster_protocol Step 2: Optimize Dissolution Protocol cluster_handling Step 3: Implement Best Practices cluster_advanced Step 4: Advanced Strategies start Observation: Precipitation or Incomplete Dissolution verify_compound Assess Compound: - Purity >95%? - Amorphous or Crystalline? start->verify_compound verify_dmso Assess DMSO: - Anhydrous grade? - Freshly opened bottle? start->verify_dmso protocol_steps 1. Equilibrate compound to RT. 2. Add anhydrous DMSO. 3. Vortex vigorously (2-5 min). 4. Visually inspect for clarity. verify_compound->protocol_steps verify_dmso->protocol_steps is_dissolved Completely Dissolved? protocol_steps->is_dissolved sonicate_warm Apply Energy: - Sonicate in water bath (15-30 min). - Gentle warming (30-37°C). - Re-vortex. is_dissolved->sonicate_warm No aliquot Aliquot into single-use tubes. is_dissolved->aliquot Yes re_inspect Visually Inspect Again sonicate_warm->re_inspect re_inspect->is_dissolved No, repeat cycle (max 2x) re_inspect->aliquot Yes cosolvent Consider Co-solvent System (e.g., DMSO/PEG400) re_inspect->cosolvent Still not dissolved storage Store at -80°C, protected from light. aliquot->storage dilution For aqueous use: - Perform serial dilutions in 100% DMSO first. - Add dropwise to warmed, stirring buffer. storage->dilution solubility_test Determine Kinetic Solubility (Nephelometry)

Caption: Troubleshooting workflow for DMSO solubility issues.

The Causality of DMSO & Water Interaction

The single most critical factor compromising DMSO as a solvent is its hygroscopicity. When DMSO absorbs water, its solvent properties change dramatically. The interaction between DMSO and water molecules is strong, forming a more structured and viscous liquid.[2] This increased structure makes it more difficult for the solvent to create a "cavity" to accommodate the solute molecules, particularly for larger, lipophilic compounds like N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine.[2]

DMSO_Water Anhydrous_DMSO Anhydrous DMSO Clear_Solution Clear, Stable Solution Anhydrous_DMSO->Clear_Solution dissolves Wet_DMSO 'Wet' DMSO (Structured) Anhydrous_DMSO->Wet_DMSO absorbs Compound Compound (Lipophilic) Compound->Clear_Solution Precipitate Precipitate Compound->Precipitate Clear_Solution->Precipitate can become Atmospheric_H2O Atmospheric H₂O Atmospheric_H2O->Wet_DMSO Wet_DMSO->Clear_Solution destabilizes Wet_DMSO->Precipitate causes

Caption: Effect of water absorption on DMSO's solvent capacity.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol is designed to maximize the chances of complete and stable dissolution.

  • Material Preparation :

    • Allow the vial of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.

    • Use a new, unopened bottle of anhydrous, high-purity DMSO (≥99.9%).[13]

  • Dissolution :

    • Weigh the required amount of the compound and place it in a sterile, appropriately sized glass or polypropylene vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mM).

    • Tightly cap the vial and vortex vigorously for 2-5 minutes.

  • Energy Application (If Necessary) :

    • If particulates are still visible, place the vial in a water bath sonicator. Sonicate for 15-30 minutes, checking for dissolution every 10 minutes.[9][14]

    • If sonication alone is insufficient, the vial can be gently warmed in a 30-37°C water bath for 10-15 minutes, followed by vortexing.[8]

    • Caution : Visually inspect the solution after it has cooled to room temperature. A solution that is clear when warm but precipitates when cool is supersaturated and not stable for long-term storage.[10]

  • Storage :

    • Once the compound is fully dissolved and the solution is clear at room temperature, immediately aliquot the stock into single-use, low-binding tubes.

    • Store aliquots at -80°C, protected from light. This minimizes degradation and prevents repeated freeze-thaw cycles.[7]

Protocol 2: Dilution of DMSO Stock into Aqueous Media

This method minimizes the risk of precipitation when transitioning from a pure organic solvent to an aqueous environment.

  • Preparation :

    • Thaw a single-use aliquot of the DMSO stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity.

    • Warm your aqueous buffer or cell culture medium to its working temperature (typically 37°C).[8]

  • Serial Dilution (if applicable) :

    • If creating a dose-response curve, perform all serial dilutions in 100% anhydrous DMSO. This ensures the compound remains in a favorable solvent environment until the final step.

  • Final Aqueous Dilution :

    • While gently swirling or vortexing the pre-warmed aqueous medium, add the final DMSO solution dropwise or in a slow stream. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.[7]

    • Visually inspect the final solution for any signs of cloudiness or precipitation. A clear solution indicates successful dilution.

Data Summary Tables

Table 1: Physicochemical Properties of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine and Related Moieties (Note: As specific experimental data for the full compound is limited, properties are based on its constituent parts and general principles for similar molecules.)

PropertyValue/CharacteristicRationale & Implication for Solubility
Molecular Structure C₁₂H₁₆N₂Contains a bulky, non-polar hydrocarbon part and a polar aminopyridine part.
Polarity AmphipathicThe dual nature requires a solvent like DMSO that can accommodate both polar and non-polar regions.[1]
Bicyclo[2.2.1]heptane Moiety Non-polar, rigid, lipophilicThis large hydrocarbon group is the primary driver of poor aqueous solubility.
Pyridin-3-amine Moiety Polar, capable of H-bondingThis part of the molecule interacts well with polar solvents like DMSO and water.[15][16]
Predicted State Likely a crystalline solidCrystalline solids often require more energy to dissolve than amorphous forms.[11]

Table 2: Troubleshooting Summary

IssuePrimary Cause(s)Recommended Solution(s)
Initial Dissolution Failure 1. Water in DMSO[2]2. Insufficient agitation3. Compound is a stable polymorph1. Use fresh, anhydrous DMSO.2. Vortex vigorously; apply sonication and/or gentle heat.[9]3. If problem persists, re-evaluate compound source/purity.
Precipitate in Stock Solution 1. Freeze-thaw cycles[6]2. Water absorption over time[2]3. Supersaturated solution crashing out[10]1. Aliquot into single-use tubes.2. Store DMSO properly; minimize air exposure.3. Avoid excessive heating; confirm stability at room temp.
Precipitation in Aqueous Media 1. Low aqueous solubility2. Rapid solvent polarity shift1. Lower the final compound concentration.2. Perform serial dilutions in 100% DMSO first; add slowly to warmed, stirring media.[8]

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement. [Link]

  • Modern Drug Discovery. (2001). News in Brief: Sample stability during freeze-thaw. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • ResearchGate. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Pharmaceutical Technology. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • Trapp, S., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. [Link]

  • ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics. [Link]

  • National Center for Biotechnology Information. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]

  • GEUS Publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • Merck Millipore. (2013). Detailed study of precipitation of a poorly water soluble test compound. [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • Catalán, J., et al. (2001). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?[Link]

  • Patsnap. (2026). How to Improve Drug Solubility with Sonication. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1727, 4-Aminopyridine. [Link]

  • National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9233, Bicyclo(2.2.1)heptane. [Link]

  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids. [Link]

  • de Curtis, M., et al. (2024). Low concentration dimethyl sulfoxide (DMSO) modulates epileptiform synchronization in the 4-aminopyridine in vitro model. PubMed. [Link]

  • Cheméo. Chemical Properties of Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-. [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • NIST. Bicyclo[2.2.1]heptan-2-ol. [Link]

  • ACS Publications. (2025). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. [Link]

  • NIST. Bicyclo[2.2.1]heptan-2-ol, 2,3,3-trimethyl-. [Link]

  • Scribd. Solubility Data of DMSO. [Link]

Sources

Optimization

Technical Support Center: Crystallization & Impurity Reduction for N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine

Welcome to the Process Development Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine .

This molecule presents a unique structural dichotomy: a highly lipophilic, bulky bicyclo[2.2.1]heptane (norbornyl) core coupled with a polar, hydrogen-bond-capable aminopyridine moiety. This dual nature frequently leads to complex impurity profiles—including unreacted polar precursors, lipophilic diastereomers, and a high propensity for liquid-liquid phase separation (oiling out).

The following troubleshooting guides, protocols, and data frameworks are designed as self-validating systems to help you achieve >99.5% purity.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Despite multiple recrystallizations, the 3-aminopyridine starting material remains stuck at ~1.5 Area %. Why is it not purging, and how do I remove it?

  • Causality & Mechanism: 3-aminopyridine is a strong hydrogen-bond donor and acceptor. During crystallization, it often co-precipitates by forming hydrogen-bonded agglomerates with the target API, or it deposits on the crystal surface as the mother liquor evaporates. According to structured impurity rejection workflows, if an impurity persists across different solvent systems, it is critical to determine its exact incorporation mechanism rather than blindly changing solvents [1].

  • Actionable Solution: Perform a diagnostic slurry wash (see Protocol 1). If the impurity is surface-bound, low-energy agitation in a saturated, impurity-free API solution will wash the crystal surface and increase purity by >50%. If the impurity is trapped within agglomerates, you must reduce the supersaturation generation rate (e.g., slower cooling) to promote the growth of single, large crystals.

Q2: My synthesis yielded a mixture of endo- and exo-norbornyl isomers. Standard cooling crystallization isn't separating them. What is the mechanism of this failure?

  • Causality & Mechanism: Structurally related isomers possess nearly identical crystal lattice energies and spatial volumes. This similarity frequently results in the formation of a solid solution, where the impurity molecule (e.g., the endo-isomer) randomly substitutes the target molecule (the exo-isomer) within the crystal lattice [2]. Conventional crystallization is thermodynamically blind to this substitution.

  • Actionable Solution: You must disrupt the lattice similarity. This is most effectively achieved by forming a salt (e.g., using a sulfonic acid or HCl). Salt formation drastically alters the molecular packing and amplifies the solubility differences between the diastereomeric salts. Alternatively, introducing a complexing agent or polymer additive (like copovidone) can selectively keep the impurity solubilized in the mother liquor via steric hindrance [3].

Q3: Upon cooling, the solution turns cloudy and forms a sticky oil at the bottom of the flask instead of crystals. How do I force crystallization?

  • Causality & Mechanism: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the cooling trajectory crosses the binodal curve (where the solution separates into a solute-rich and solute-poor liquid phase) before crossing the solubility curve to induce solid nucleation [4].

  • Actionable Solution: Do not crash-cool. You must alter the thermodynamic pathway:

    • Dilute the system to lower the initial concentration, shifting the trajectory away from the liquid-liquid coexistence region.

    • Seed the solution with pure crystals above the monotectic temperature (the temperature at which oiling out begins). Seeding provides a low-energy surface for nucleation, bypassing the metastable oil phase entirely.

Q4: I screened two solvent systems. System A reduced the impurity from 2.0% to 0.5% (Area %) with 70% yield. System B reduced it to 0.8% with 92% yield. Which is better?

  • Causality & Mechanism: Relying solely on HPLC Area % is a critical error in process development because it ignores the mass of the target compound lost to the mother liquor. A lower Area % might simply mean you dissolved more of your product, not that the crystallization was more selective.

  • Actionable Solution: You must calculate the mass-based Purge Factor (PF)[5]. As demonstrated in Table 2 below, System B is actually superior because it rejects the exact same absolute mass of impurity while preserving significantly more of your valuable API.

Part 2: Experimental Protocols

Protocol 1: Diagnostic Slurry Wash (Identifying Surface Deposition)
  • Self-Validating Principle: If the impurity is on the surface, reslurrying in a saturated solution will dissolve the impurity without dissolving the API. If the impurity is trapped in the lattice (solid solution), the purity will remain unchanged, directing you to alter the solvent or form a salt.

  • Prepare 10 mL of a saturated solution of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine in a 1:1 mixture of Toluene/Heptane at 20°C. Filter to ensure no solids remain.

  • Add 1.0 g of the impure crystalline product to the saturated solution.

  • Agitate gently (150 rpm) using an overhead stirrer for 4 hours at 20°C. (Critical: Do not use a magnetic stir bar, as milling will generate new surfaces and confound the results).

  • Filter the suspension, wash with 2 mL of cold heptane, and dry under vacuum.

  • Analyze via HPLC. A >50% reduction in impurity indicates surface deposition.

Protocol 2: Seeded Antisolvent Crystallization (Preventing Oiling Out & Agglomeration)
  • Self-Validating Principle: Controlled antisolvent dosing combined with seeding ensures that supersaturation is consumed by crystal growth rather than secondary nucleation or liquid-liquid phase separation.

  • Dissolve 10.0 g of crude API in 40 mL of Ethyl Acetate (Good Solvent) at 60°C.

  • Polish filter the hot solution to remove heterogeneous nucleants.

  • Transfer to a controlled reactor and cool to 45°C (just above the metastable zone limit).

  • Add 0.1 g (1 wt%) of pure, milled N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine seeds. Hold for 30 minutes to allow the seed bed to mature.

  • Linearly dose 60 mL of Heptane (Antisolvent) over 4 hours using a syringe pump.

  • Cool the slurry to 5°C at a controlled rate of 0.1°C/min. Filter, wash with cold heptane, and dry.

Part 3: Data Presentation & Visualization

Table 1: Solvent Selection Guide for Aminopyridine-Norbornyl Systems
Solvent ClassExamplesRole in ProcessRationale & Causality
Aprotic Polar Ethyl Acetate, AcetoneGood SolventDisrupts intermolecular H-bonding of the aminopyridine moiety, providing high solubility at elevated temperatures.
Non-Polar Heptane, CyclohexaneAntisolventHighly miscible with the good solvent but forces precipitation due to the polarity mismatch with the aminopyridine core.
Protic Ethanol, IsopropanolModifierCan be added in low volumes (<5%) to prevent oiling out by modulating the dielectric constant of the mixture.
Table 2: Mass-Based Impurity Rejection Analysis (Purge Factor)
SystemStarting ImpurityYieldFinal Impurity (Area %)Purge Factor (Mass-Based)Conclusion
System A 2.0 g70%0.5%~2.8 High API loss inflates apparent purity.
System B 2.0 g92%0.8%~2.8 Superior. Rejects identical impurity mass with higher API retention.
Crystallization Impurity Resolution Workflow

ImpurityRejection Start Crude N-(Bicyclo[2.2.1]heptan-2-yl) pyridin-3-amine Solvent Solvent/Antisolvent Screening Start->Solvent Cryst Controlled Cooling & Antisolvent Crystallization Solvent->Cryst Check Is Target Purity Achieved? Cryst->Check Mech Identify Incorporation Mech: (Surface, Inclusion, Agglomeration) Check->Mech No Done Pure API Isolated Check->Done Yes Opt Optimize Parameters: (Wash, Seed, Dosing Rate) Mech->Opt Opt->Cryst Recrystallize

Decision tree for diagnosing and resolving impurity incorporation during crystallization.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, ACS Publications.[Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. ResearchGate.[Link]

  • Use of a Polymer Additive To Enhance Impurity Rejection in the Crystallization of a Pharmaceutical Compound. Organic Process Research & Development, ACS Publications.[Link]

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development, ACS Publications.[Link]

  • Quantitative Impurity Rejection Analysis for Crystallization. Organic Process Research & Development, ACS Publications.[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine Derivatives

Welcome to the technical support center for the synthesis of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine and its derivatives. This structural motif is of significant interest in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine and its derivatives. This structural motif is of significant interest in medicinal chemistry and drug development. However, its synthesis can present unique challenges due to the sterically demanding nature of the bicyclo[2.2.1]heptan-2-yl (norbornyl) group and the electronic properties of the pyridine ring.

This guide provides structured troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers overcome common hurdles, improve reaction yields, and ensure the integrity of their experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis.

Q1: Which synthetic route is generally better for this target: Buchwald-Hartwig amination or reductive amination?

A1: The choice depends primarily on the availability of your starting materials.

  • Buchwald-Hartwig Amination is ideal if you are starting with a 3-halopyridine (e.g., 3-bromopyridine) and bicyclo[2.2.1]heptan-2-amine. It is a powerful and versatile method for forming the aryl-nitrogen bond.[1][2]

  • Reductive Amination is the preferred route if you have 3-aminopyridine and bicyclo[2.2.1]heptan-2-one (norbornanone). This classic transformation is often cost-effective and operationally simple.[3][4]

Both methods are robust, but may require optimization depending on the specific substitution patterns on your derivatives.

Q2: My Buchwald-Hartwig reaction is showing no product. What are the first three things I should verify?

A2: For a completely stalled Buchwald-Hartwig reaction, focus on the most critical parameters:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were rigorously degassed.

  • Reagent and Solvent Purity: Water and protic impurities can quench the strong base and deactivate the catalyst. Ensure you are using anhydrous solvents and that your amine and aryl halide are pure.[6]

  • Catalyst System Activity: Verify the age and storage conditions of your palladium precatalyst, ligand, and base. Sodium tert-butoxide (NaOtBu), a common base, can degrade upon prolonged exposure to air. Consider using a fresh bottle or a recently purchased precatalyst.

Q3: In my reductive amination, I'm isolating a large amount of bicyclo[2.2.1]heptan-2-ol instead of my desired product. What's happening?

A3: This indicates that the reduction of the ketone starting material is occurring faster than the formation and subsequent reduction of the iminium ion intermediate.[3] The sterically hindered nature of bicyclo[2.2.1]heptan-2-one can slow down the initial condensation with 3-aminopyridine. To solve this, you can:

  • Allow for Pre-condensation: Mix the ketone and amine in the solvent (with an acid catalyst like acetic acid if needed) and stir for a period (e.g., 1-2 hours) before adding the reducing agent. This allows the imine intermediate to form.[7]

  • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards ketones compared to iminium ions and does not require acidic conditions for the reduction step.[3][4][8]

Q4: How should I purify the final N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine product?

A4: Flash column chromatography on silica gel is the most common method.

  • Palladium Removal (Buchwald-Hartwig): Before chromatography, it's good practice to filter the crude reaction mixture through a plug of Celite® to remove the insoluble palladium black and inorganic salts.[5]

  • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. The product is moderately polar.

  • Acid/Base Extraction: For certain impurities, a liquid-liquid extraction workup can be beneficial. Dissolve the crude material in a solvent like ethyl acetate, wash with a mild aqueous base (like NaHCO₃) to remove acidic impurities, followed by water and brine.[9][10]

Part 2: In-Depth Troubleshooting Guides

Section A: Buchwald-Hartwig Amination

The palladium-catalyzed coupling of a 3-halopyridine with bicyclo[2.2.1]heptan-2-amine is a robust but sensitive reaction. Success hinges on the careful selection of catalyst, ligand, base, and reaction conditions to overcome steric hindrance and potential catalyst inhibition by the pyridine nitrogen.[5][6]

Troubleshooting Scenario 1: Low or No Conversion This is the most common failure mode and typically points to an issue with the catalytic cycle's initiation or propagation.[11][12]

Potential CauseScientific Rationale & Diagnostic StepsRecommended Solution
1. Inactive Catalyst The active Pd(0) species is not forming or is being rapidly quenched. This can be due to poor quality precatalyst, oxygen contamination, or impure solvents.Solution: Use a modern, air-stable precatalyst (e.g., a G3 or G4 palladacycle).[11] Ensure all solvents are anhydrous and thoroughly degassed via sparging with argon for at least 30 minutes.
2. Suboptimal Ligand Choice The ligand must be sterically bulky enough to promote reductive elimination and protect the palladium center, but not so bulky that it prevents coordination of the sterically demanding norbornyl amine.[13][14]Solution: For bulky secondary amines, biarylphosphine ligands are often superior. Screen a panel of ligands such as XPhos , RuPhos , or Josiphos-type ligands . Start with a ligand:Pd ratio of 1.1:1 to 2:1.[13][15]
3. Incorrect Base The base must be strong enough to deprotonate the amine-palladium complex but not so reactive that it causes degradation of the starting materials or ligand.[11][16]Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base. If base-sensitive functional groups are present, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be tried, but may require higher temperatures or longer reaction times.[11]
4. Pyridine Inhibition The nitrogen lone pair on the 3-halopyridine substrate can coordinate to the palladium center, forming an off-cycle, inactive complex. This is particularly problematic for 2-halopyridines but can still affect 3-halopyridines.[5]Solution: Employing sterically bulky ligands (like XPhos) helps to disfavor pyridine coordination. Using a higher reaction temperature (90-110 °C) can also help to drive the reaction forward by promoting the desired catalytic steps over inhibitory binding.

Troubleshooting Scenario 2: Significant Side Product Formation

Side ProductPlausible CauseRecommended Solution
Hydrodehalogenation (Ar-H) The aryl halide is reduced to the corresponding arene. This can happen if there is a source of hydride (e.g., from solvent or amine degradation) and the catalytic cycle stalls after oxidative addition.Solution: Ensure anhydrous conditions. Lowering the reaction temperature slightly may reduce the rate of this side reaction relative to the desired coupling.
Homocoupling (Amine-Amine) Oxidative coupling of the amine starting material. This is less common but can be promoted by excess oxygen or certain catalyst systems.Solution: Rigorously exclude oxygen from the reaction. Ensure proper degassing and maintain a positive pressure of inert gas.
Di-tert-butylphosphine Oxide If using a ligand like P(tBu)₂, oxidation of the phosphine ligand by trace oxygen or water deactivates the catalyst.Solution: Use air-stable biarylphosphine ligands or precatalysts which are less prone to oxidation.[17]

Diagram 1: Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Troubleshooting Start Reaction Failure (Low/No Conversion) Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Inert->Start If Faulty (Fix & Retry) Check_Catalyst Screen Catalyst System (Ligand & Base) Check_Inert->Check_Catalyst If OK Optimize_Temp Optimize Temperature & Time Check_Catalyst->Optimize_Temp If Improved Failure Persistent Failure (Consider Alt. Route) Check_Catalyst->Failure No Improvement Optimize_Temp->Check_Catalyst Still Low Yield Success Successful Reaction Optimize_Temp->Success Yield >70%

Caption: A decision tree for troubleshooting low-yielding Buchwald-Hartwig reactions.

Section B: Reductive Amination

The reductive amination between 3-aminopyridine and bicyclo[2.2.1]heptan-2-one is a reliable method that hinges on the efficient formation of an iminium ion intermediate, followed by its selective reduction.

Troubleshooting Scenario 1: Low or No Conversion This often indicates that the initial condensation to form the imine/iminium ion is the rate-limiting step and is not proceeding efficiently.[3]

Potential CauseScientific Rationale & Diagnostic StepsRecommended Solution
1. Inefficient Imine Formation The condensation between a ketone and an amine is an equilibrium process. The steric bulk of norbornanone can disfavor this equilibrium. Water produced during the reaction can also push the equilibrium back to the starting materials.Solution 1: Add a catalytic amount of a weak acid, such as acetic acid (AcOH) , to protonate the ketone and activate it for nucleophilic attack.[7] Solution 2: Add a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture to sequester water and drive the equilibrium forward.
2. Incorrect Reducing Agent Some reducing agents are pH-sensitive or too aggressive. Sodium borohydride (NaBH₄) can be too reactive and may reduce the ketone before imine formation, especially in protic solvents like methanol.[7]Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice for challenging reductive aminations.[3][4] It is milder, tolerates slightly acidic conditions used to promote imine formation, and is highly selective for the iminium ion over the ketone.
3. Substrate Insolubility If the amine or ketone are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.Solution: The most common solvent is 1,2-dichloroethane (DCE) .[4] Tetrahydrofuran (THF) is also a good alternative. Ensure all reagents are fully dissolved before adding the reducing agent.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventAdditive/pHProsCons
NaBH(OAc)₃ DCE, THFNone or AcOHMild, highly selective for iminium ions, tolerates many functional groups.[3][4]More expensive, moisture sensitive.
NaBH₃CN MeOH, THFRequires pH 6-7Mild, selective under pH control.Highly toxic (releases HCN gas in strong acid), pH control is critical.
NaBH₄ MeOH, EtOHNoneInexpensive, readily available.Can readily reduce the starting ketone, especially hindered ones.[7] Can generate gaseous H₂.
H₂/Pd/C EtOH, EtOAcNoneClean, atom-economical.Requires hydrogenation equipment, may reduce other functional groups (e.g., nitro, alkenes).

Diagram 2: General Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_workup Step 3: Workup & Purification A Combine Ketone, Amine, & Solvent (e.g., DCE) B Add Catalyst (optional) (e.g., Acetic Acid) A->B C Stir at RT for 1-2h (Pre-condensation) B->C D Add NaBH(OAc)₃ in portions C->D E Stir at RT until completion (Monitor by TLC/LCMS) D->E F Quench with aq. NaHCO₃ E->F G Extract with Organic Solvent F->G H Purify via Chromatography G->H

Caption: A sequential workflow for performing an optimized reductive amination.

Part 3: Optimized Experimental Protocols

Disclaimer: These are general starting protocols. Optimization may be required for specific derivatives. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Buchwald-Hartwig Amination

Reagents:

  • 3-Bromopyridine derivative (1.0 equiv)

  • Bicyclo[2.2.1]heptan-2-amine (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene (0.1 M concentration relative to aryl halide)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the XPhos Pd G3 precatalyst and sodium tert-butoxide.

  • Add the 3-bromopyridine derivative.

  • In a separate vial, dissolve the bicyclo[2.2.1]heptan-2-amine in anhydrous, degassed toluene.

  • Add the amine solution to the Schlenk flask via syringe.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.

Protocol 2: Reductive Amination

Reagents:

  • Bicyclo[2.2.1]heptan-2-one (1.0 equiv)

  • 3-Aminopyridine derivative (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (0.1 equiv, optional)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add bicyclo[2.2.1]heptan-2-one, the 3-aminopyridine derivative, and anhydrous DCE.

  • If the reaction is known to be sluggish, add acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add the sodium triacetoxyborohydride in several portions over 10 minutes (the reaction can be mildly exothermic).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting ketone is consumed (typically 4-18 hours).

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

  • Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines | Request PDF. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved March 25, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. (2009, May 1). PubMed. Retrieved March 25, 2026, from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Myers Chem 115. (n.d.). Harvard University. Retrieved March 25, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Synthesis and Study of Ligands for Pd-Catalyzed CO and CN Coupling. (2009, July 1). DSpace@MIT. Retrieved March 25, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. (2018, September 6). Reddit. Retrieved March 25, 2026, from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). PMC. Retrieved March 25, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved March 25, 2026, from [Link]

  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. (2016, March 22). MDPI. Retrieved March 25, 2026, from [Link]

  • Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals. Retrieved March 25, 2026, from [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. (n.d.). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (n.d.). Thieme Connect. Retrieved March 25, 2026, from [Link]

  • Process for the purification of aromatic amines. (2009, March 12). Google Patents.
  • Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. (2025, September 1). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024, July 5). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (2006, March 24). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025, October 13). PMC. Retrieved March 25, 2026, from [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. (2021, November 11). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. (2025, September 12). PubMed. Retrieved March 25, 2026, from [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. (2000, May 2). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. Retrieved March 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine LC-MS Workflows

Welcome to the Advanced Chromatography Support Hub. As drug development increasingly relies on complex, highly basic molecules, analytical scientists frequently encounter severe baseline instability during LC-MS quantifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub. As drug development increasingly relies on complex, highly basic molecules, analytical scientists frequently encounter severe baseline instability during LC-MS quantification. This guide provides a comprehensive, causality-driven troubleshooting framework specifically engineered for the di-basic compound N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine .

Section 1: Chemical Profiling & Root Cause Analysis

To troubleshoot effectively, we must first understand the physicochemical behavior of the target analyte. N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine consists of a bicyclo[2.2.1]heptane (norbornane) moiety attached to a secondary amine, which is further linked to a pyridine ring.

Why does this molecule cause baseline noise?

  • Di-Basic Nature & Silanol Interactions: The molecule contains two basic nitrogen atoms (the secondary amine and the pyridine nitrogen). In acidic mobile phases (pH 2–4) typical for positive electrospray ionization (ESI+), both nitrogens become protonated. These cations interact aggressively with unendcapped, ionized silanol groups ( Si−O− ) on silica-based stationary phases[1].

  • Continuous Column Bleed (Carryover): Instead of eluting as discrete "ghost peaks," the strong secondary interactions cause the analyte to slowly leach off the column over subsequent runs. In the MS detector, this continuous leaching manifests as an elevated, erratic baseline or broad "humps"[1].

  • Ion-Pairing Dilemmas: To force sharp elution of basic amines, analysts often use Trifluoroacetic acid (TFA). However, TFA causes severe ion suppression in ESI+. Switching to Formic Acid (FA) improves MS sensitivity but can drastically increase optical and MS baseline noise if pump mixing is inadequate or if low-grade acid is used[2][3].

Section 2: Step-by-Step Troubleshooting Workflows

Do not guess the source of your noise; isolate it using the following self-validating protocols.

Protocol A: System vs. Source Isolation (The Bypass Method)

This protocol determines whether the noise originates from the mass spectrometer source or the liquid chromatography system.

  • Bypass the LC System: Disconnect the LC tubing from the MS source. Connect a clean syringe pump directly to the ESI probe[4].

  • Infuse Mobile Phase: Infuse your exact mobile phase (e.g., 50:50 Water/Acetonitrile with 0.1% FA) at your standard flow rate (e.g., 0.3 mL/min)[4].

  • Evaluate the Baseline:

    • If the noise persists: The contamination is localized to the MS source (ESI probe, capillary, or stepwave/cone) or the infused solvent itself[4].

    • If the baseline drops to normal: The MS is clean; the noise originates from the LC system (pumps, autosampler, or column)[4].

Protocol B: Zero-Volume Injection (Isolating the Column)

If Protocol A implicates the LC system, follow these steps to isolate the column.

  • Remove the Column: Disconnect the analytical column and replace it with a zero-dead-volume union[4].

  • Run a Blank Gradient: Inject a solvent blank and run your standard gradient method.

  • Evaluate the Baseline:

    • If the noise persists: The LC pumps, solvent lines, or autosampler are contaminated. Proceed to Protocol C.

    • If the baseline is clean: The column is the source. The basic amine is causing silanol-induced carryover[1][4]. Switch to a highly endcapped, sterically protected column (e.g., Ethylene Bridged Hybrid phase) and implement a saw-tooth gradient wash at the end of your method.

Protocol C: Deep System Decontamination

If the LC lines or MS source are contaminated with resistant matrices or plasticizers, standard polar solvents (methanol/acetonitrile) will fail to clean them[5].

  • Prepare the Wash Solution: In a clean borosilicate glass bottle, prepare a quaternary blend of Isopropanol : Acetonitrile : Dichloromethane : Cyclohexane (50:25:10:15 v/v)[5].

  • Purge the System: Remove the analytical column to prevent precipitating buffer salts. Place all LC lines into the wash solution.

  • Flush: Pump the solution through the system at 0.4 mL/min for 2 hours[5].

  • Re-equilibrate: Flush the system with LC-MS grade Methanol for 30 minutes before reintroducing aqueous buffers.

Section 3: Diagnostic Data & Mitigation Matrices

Use the following tables to rapidly identify specific contaminants and optimize your mobile phase chemistry.

Table 1: Diagnostic m/z Contaminant Matrix in ESI+

Match your background noise m/z peaks to identify the source of contamination.

Contaminant ClassCharacteristic m/z (ESI+)Primary SourceMitigation Strategy
Polyethylene Glycol (PEG) Spaced by 44 Da (e.g., 415, 459, 503)Low-grade solvents, detergent residue[5]Switch to verified LC-MS grade solvents; flush with quaternary wash[2][5].
Polypropylene Glycol (PPG) Spaced by 58 Da (e.g., 423, 481, 539)LC pump seals, synthetic lubricants[5]Replace worn pump seals; install inline solvent filters.
Polysiloxanes Spaced by 74 Da (e.g., 371, 445, 519)Autosampler septa, lab air, cosmetics[4][5]Use pre-slit, PTFE-lined septa; avoid hand creams[4].
Phthalates (Plasticizers) 391, 419, 447Plastic tubing, solvent bottle caps, labware[4][5]Store mobile phases strictly in borosilicate glass; avoid plastic reservoirs[4][6].
Table 2: Mobile Phase Modifier Matrix for Basic Amines

Evaluate the trade-offs of different acidic modifiers for N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine.

ModifierSilanol Masking (Peak Shape)MS Sensitivity (ESI+)Baseline Noise Impact
0.1% Formic Acid (FA) ModerateExcellent (Promotes protonation)High if pump mixer volume is too small[3].
0.05% TFA Excellent (Strong ion-pairing)Poor (Severe ion suppression)Low optical noise, but causes long-term MS background[2][3].
0.1% Acetic Acid Poor (Weak acid, pKa ~4.8)ModerateHigh; degrades rapidly causing UV/MS noise[7].

Section 4: Troubleshooting Decision Tree

BaselineTroubleshooting Start Observe Baseline Noise in ESI+ LC-MS BypassLC Bypass LC System: Infuse Mobile Phase Directly to MS Start->BypassLC NoisePersists Does Noise Persist? BypassLC->NoisePersists MSIssue MS Source Contamination: Clean ESI Probe, Capillary & Cone NoisePersists->MSIssue Yes LCIssue LC System or Column Issue NoisePersists->LCIssue No ZeroVol Perform Zero-Volume Injection (Remove Column) LCIssue->ZeroVol NoisePersists2 Does Noise Persist? ZeroVol->NoisePersists2 SolventIssue Solvent/Pump Contamination: Flush with High-Organic Wash Solution NoisePersists2->SolventIssue Yes ColumnIssue Silanol-Induced Carryover of Basic Amine NoisePersists2->ColumnIssue No FixColumn Switch to Endcapped Column & Optimize Formic Acid ColumnIssue->FixColumn

Figure 1: Diagnostic decision tree for isolating LC-MS baseline noise sources.

Section 5: Frequently Asked Questions (FAQs)

Q: Why does my baseline noise gradually increase over a batch of 50 injections? A: This is a classic symptom of column carryover. The di-basic nature of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine causes it to slowly saturate the active silanol sites on your stationary phase[1]. As the sites fill up, the compound begins to leach continuously into the MS. To resolve this, use a stronger organic wash at the end of your gradient and ensure your column is fully endcapped.

Q: I switched from TFA to Formic Acid to improve my MS signal, but now my baseline is incredibly noisy. Why? A: Formic acid can introduce significant baseline noise if the LC pump mixer volume is too small to adequately blend the aqueous and organic phases, leading to micro-fluctuations in solvent composition. Upgrading your LC pump mixer to a larger volume (e.g., 340 µL) can reduce this noise by up to 3-fold while maintaining the high MS peak intensity provided by FA[3]. Additionally, ensure you are using strictly LC-MS grade FA, as lower grades contain impurities that elevate the baseline[2].

Q: Can the sample matrix itself cause this continuous noise? A: Absolutely. If you are analyzing this compound in biological fluids or complex formulations, endogenous phospholipids or high molecular weight polymers (HMWP) can co-elute and cause continuous background noise and ion suppression[8]. Utilize a divert valve to send the first few minutes of the LC effluent (containing unretained matrix components) directly to waste before switching the flow to the MS[8].

Q: Is it okay to use Acetic Acid instead of Formic Acid? A: It is highly discouraged for this application. Acetic acid is a weaker acid (pKa ~4.8) compared to Formic acid (pKa ~3.8) and is less effective at protonating basic amines. Furthermore, acetic acid degrades quickly and is notorious for introducing additional baseline noise and higher background absorbance in both MS and UV detectors[7].

Sources

Troubleshooting

Technical Support Center: Overcoming Assay Artifacts with Norbornyl-Aminopyridines

Welcome to the Application Scientist Support Portal. As drug development professionals, we frequently encounter compounds that look exceptionally promising in primary high-throughput screening (HTS) but fail to translate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As drug development professionals, we frequently encounter compounds that look exceptionally promising in primary high-throughput screening (HTS) but fail to translate in downstream validation. N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine is a prime example of a "chimera" molecule—it combines two distinct chemical moieties that independently trigger false positives through entirely different physical mechanisms.

This guide is designed to help you deconstruct the causality behind these artifacts, diagnose the root cause of your assay interference, and implement self-validating protocols to rescue your screening campaigns.

Part 1: The Chemistry of Interference (Causality)

To troubleshoot effectively, we must first understand why N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine behaves aberrantly in biochemical assays. The interference is driven by its bipartite structure:

  • The Bicyclo[2.2.1]heptane (Norbornyl) Core: This bulky, non-planar, and highly lipophilic aliphatic ring dramatically increases the molecule's overall hydrophobicity. In aqueous assay buffers, compounds with such high lipophilicity often exceed their Critical Aggregation Concentration (CAC) in the low micromolar range[1]. Instead of remaining as free monomers, they undergo phase separation to form liquid-like colloidal particles (typically 50–500 nm in radius)[2]. These colloids act as "protein sponges," non-specifically sequestering your target enzymes onto their surface, causing partial unfolding and reversible inhibition[1].

  • The Pyridin-3-amine Moiety: Substituted aminopyridines are electronically rich. The nitrogen on the pyridine ring can act as an electron donor, and the conjugated π -system combined with the amine auxochrome can absorb light in the UV/blue spectrum, emitting fluorescence[3]. In fluorescence-based assays (e.g., FRET, FP), this intrinsic autofluorescence—or alternatively, an inner-filter effect where the compound quenches the assay's fluorophore—leads to erratic readouts and false positives[4].

Part 2: Diagnostic Decision Tree

Before abandoning a hit, use the following workflow to isolate the specific mechanism of interference.

AssayTroubleshooting Start Initial HTS Hit: N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine Test1 Detergent Sensitivity Test (Add 0.01% Triton X-100) Start->Test1 Agg Colloidal Aggregation (Norbornane-driven) Test1->Agg IC50 shifts >10x Test2 Spectral Profiling (Check Ex/Em Overlap) Test1->Test2 No IC50 shift Fluor Autofluorescence / Quenching (Aminopyridine-driven) Test2->Fluor High Background Test3 Surface Binding Test (Add 1 mg/mL BSA / Change Plate) Test2->Test3 Normal Background NSB Non-Specific Binding (Hydrophobic Adsorption) Test3->NSB Activity Lost Valid Validated Hit (Proceed to Orthogonal Assay) Test3->Valid Activity Retained

Diagnostic workflow for isolating false positive mechanisms in aminopyridine assays.

Part 3: From the Bench (FAQs & Troubleshooting)

Q: My dose-response curves for this compound are incredibly steep (Hill slope > 2.5), and it seems to inhibit unrelated control enzymes. What is happening? A: This is the classic signature of colloidal aggregation. The lipophilic norbornyl group forces the compound to phase-separate into dense, liquid-like spheres once it reaches its CAC[1]. Because the target proteins are sequestered onto the surface of these colloids, the stoichiometry of inhibition is highly skewed, resulting in steep Hill slopes[1]. Furthermore, this sequestration is non-specific, which explains why your compound is inhibiting unrelated control enzymes (e.g., AmpC β -lactamase or malate dehydrogenase)[2].

Q: We are running a TR-FRET kinase assay, and the background signal fluctuates wildly when testing this specific compound. How do we fix this? A: The pyridin-3-amine core is electronically conjugated and can act as an environmentally sensitive fluorophore[4]. It likely absorbs the excitation light or emits at a wavelength that overlaps with your TR-FRET acceptor dye. To overcome this, you must decouple the compound's photophysics from the assay readout. Switch to a red-shifted or near-infrared (NIR) fluorophore system, as aminopyridines typically absorb/emit in the UV-to-blue range[4]. Alternatively, switch to a label-free orthogonal assay like RapidFire Mass Spectrometry (RF-MS).

Q: The compound shows an IC50 of 500 nM in our biochemical assay but is completely inactive in cell culture. Is it just a permeability issue? A: While permeability is always a concern, highly lipophilic compounds like norbornane derivatives are notorious for binding non-specifically to the abundant serum proteins present in cell culture media, or even forming colloids in the media itself[5]. Before assuming poor permeability, run your biochemical assay in the presence of 1 mg/mL BSA or 10% Fetal Bovine Serum (FBS). If the biochemical activity disappears, your compound is being sequestered by off-target proteins before it can reach the cell.

Part 4: Standardized Validation Protocols

To ensure scientific integrity, every assay must be a self-validating system. Implement these step-by-step methodologies to confirm or rule out interference.

Protocol A: Detergent-Reversal and Dynamic Light Scattering (DLS)

Self-Validating Logic: If the compound is a true competitive inhibitor, the addition of a non-ionic detergent will not affect its IC50. If it is a colloidal aggregator, the detergent will disrupt the colloids, and the apparent inhibitory activity will vanish[2].

  • Buffer Preparation: Prepare your standard assay buffer. Split into two aliquots; to one, add 0.01% (v/v) Triton X-100 (or 0.025% Tween-80 if Triton is incompatible with your cell lines/enzymes)[5].

  • Compound Dilution: Perform a 10-point serial dilution of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine (e.g., 100 µM down to 1 nM) in both buffers.

  • Incubation: Incubate the compound with your target enzyme for 15 minutes. Note: Colloidal inhibition is time-dependent due to the kinetics of enzyme crowding on the particle surface[2].

  • Reaction & Readout: Initiate the reaction by adding the substrate and calculate the IC50 shift between the two buffers.

  • DLS Confirmation: Transfer a 10 µM solution of the compound in the detergent-free buffer to a DLS cuvette. Scan for particles in the 50–500 nm radius range[2]. A strong scattering signal confirms colloid formation.

Protocol B: Spectral Profiling for Autofluorescence

Self-Validating Logic: By measuring the compound in the absence of the assay's biological components, any signal generated must be intrinsic to the compound itself, confirming photophysical interference[3].

  • Plating: Dispense the compound at its maximum screening concentration (e.g., 10 µM) into a blank assay plate containing only the assay buffer.

  • Spectral Scan: Perform a full spectral scan using a microplate reader. Excite the well at your assay's intended excitation wavelength and scan the emission from 400 nm to 700 nm.

  • Analysis: Compare the compound's emission peak to the emission peak of your assay's fluorophore. If the peaks overlap, or if the compound's baseline fluorescence exceeds 10% of your expected positive control signal, the assay readout is compromised.

Part 5: Data Presentation

The following table summarizes a typical validation dataset for this compound, demonstrating how different mitigations reveal the true nature of the HTS hit.

Table 1: Impact of Assay Mitigations on N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine Apparent Activity

Assay ConditionApparent IC50 (µM)Hill SlopeDLS Particle Radius (nm)Diagnostic Conclusion
Standard Buffer (No Additives)1.22.8210 ± 15False Positive (Colloidal Aggregation)
Buffer + 0.01% Triton X-100 > 100 (Inactive)N/ANot DetectableAggregation disrupted; true inactivity revealed
Buffer + 1 mg/mL BSA > 100 (Inactive)N/ANot DetectableNon-Specific Binding / Protein Sequestration
Standard Buffer (Red-Shifted Assay)1.52.7210 ± 15Autofluorescence bypassed, but aggregation remains
References[1] Title: Colloidal aggregation - Shoichet Lab - University of Toronto. Source: utoronto.ca. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE196fbIWG2DyU6x3lFOAl0MUIHhxA3Wu0mRz2zcwOAi2ga1yPfmjfmFioRrzFcIuG0DtueLleAP0p-gDeYKc_c-CQqbyW4aAr_t9po3Xx-O_ymi6yCNL0nPWDOexe7FYILVxDG17vElvnIMAHhwrnLn2HJ0rZ9KFi12UcsWfW63NAXrqvHoIibAPCW9FkDxH96RpCEk9W8T-WZs7es1fhtvQCfcfFg[2] Title: Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwwgNy1u2vozmnW4F-U6RE8cu1X9gX_2HgDB4aLF8hvUXPMKFQUYWdD8Y0oomWedNpnB66cOZT0U3s2FsLZZocRrk0htkWMJpeHVlrzg-XHsFWuk3Asd4ljVrBVRGcDU_BDtiP89jRZtcFIbQ=[5] Title: Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture | ACS Chemical Biology. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjDHR4_8nFJYXM6KS570YE7IR27ht0wkOn83xmREF1UGHO4UaH_oT0X3Y5cc52mW8FMWZQUbP3UJHCzyyl_Gu3auF2myIkU1ZU_i0pL9PCh9Z9iBPZTWftQLq290_tFNa_9rvvAQ==[3] Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdbn_570xIeYzW6my3jEpxBtthLAIibvtxaJo1UpcwncYv_AEwtoMnqCD70-967Tu-5RKhJPC4z9w5-PK8sJCGT9gleLYm6Yi0nVuiIzOxnE9MLZb0AYwpvsUZnqQCUBWfMNBXaMgcu2jx7i8E[4] Title: Imaging of Carbonic Anhydrase Level in Epilepsy with an Environment-Sensitive Fluorescent Probe | Analytical Chemistry. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgH9OFjI8jBjjw1PMmg1a95TpOYkrP0M4P9-5hTtLrzdtGRYMRiBzuMalj_JojFtzt_4JDvYaHhfeZY9doNLJmhYUJRxpUqgQRqIOFH31tU0HWbeE5v7MzGHacXAeM5QkBrAftC2KWo8aZ2QmnS9zV

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Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine and Standard Pyridine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and substituents is paramount to achieving desired therapeutic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and substituents is paramount to achieving desired therapeutic profiles. The pyridine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are explored for a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comparative analysis of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine, a derivative featuring a rigid and bulky substituent, against "standard" N-substituted pyridine-3-amines (e.g., N-alkyl and N-aryl derivatives). We will explore the critical implications of incorporating the bicyclo[2.2.1]heptane (norbornyl) scaffold on synthesis, physicochemical properties, and potential pharmacokinetics, offering insights for rational drug design.

Structural and Conformational Implications: The Rigidity Advantage

The defining feature of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine is the norbornyl group—a strained, bicyclic alkane. Unlike simple alkyl chains (e.g., methyl, butyl) or even bulky groups like tert-butyl, which have multiple rotatable bonds, the norbornyl cage is conformationally locked.[6] This rigidity has profound consequences for drug-target interactions.

Key Insight: Introducing rigid scaffolds is a recognized strategy in medicinal chemistry to "pre-organize" a molecule into a bioactive conformation.[7][8][9][10][11] This can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.[8] While flexible molecules must adopt a specific, often high-energy, conformation to fit into a binding pocket, a rigid molecule is already constrained, increasing the probability of a favorable interaction.[8]

Logical Relationship: Conformational Freedom

The diagram below illustrates the difference in conformational freedom between a simple N-alkyl pyridine derivative and the rigid N-norbornyl derivative.

G cluster_0 Standard Derivative (e.g., N-Butyl) cluster_1 N-(Bicyclo[2.2.1]heptan-2-yl) Derivative a Pyridine-3-amine b Flexible Butyl Chain a->b N-C Bond c Multiple Low-Energy Conformations b->c High Rotational Freedom d Pyridine-3-amine e Rigid Norbornyl Cage d->e N-C Bond f Single, Locked Conformation e->f Conformationally Restricted

Caption: Conformational freedom of flexible vs. rigid N-substituents.

Synthesis Strategies: Accessing the Scaffolds

The synthesis of N-substituted pyridin-3-amines is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[12][13] This reaction forms a carbon-nitrogen (C-N) bond between an amine and an aryl halide (or pseudohalide).[13] Its broad substrate scope and tolerance for various functional groups have made it a cornerstone of medicinal chemistry.[12][13]

General Synthetic Approach: The synthesis of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine would typically involve the coupling of 3-bromopyridine or 3-aminopyridine with the corresponding coupling partner (bicyclo[2.2.1]heptan-2-amine or 2-bromobicyclo[2.2.1]heptane, respectively). The choice of reactants, catalyst, ligand, and base is crucial for achieving high yields.[12]

Experimental Workflow: Buchwald-Hartwig Amination

The following diagram outlines a typical laboratory workflow for synthesizing N-substituted pyridin-3-amines.

G start Reactant Preparation setup Combine Aryl Halide, Amine, Pd-Catalyst, Ligand, & Base in Solvent start->setup inert Degas & Place under Inert Atmosphere (N2/Ar) setup->inert reaction Heat to Reaction Temp (e.g., 80-110 °C) & Stir inert->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Quench & Aqueous Workup monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: General workflow for Buchwald-Hartwig C-N cross-coupling.

Protocol: Synthesis of N-Phenylpyridin-3-amine (A Standard Derivative)

This protocol provides a representative example based on established methodologies for the Buchwald-Hartwig amination.[14][15]

Materials:

  • 3-Bromopyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Caesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and BINAP (0.08 eq).

  • Reactant Addition: Add 3-bromopyridine (1.0 eq) and aniline (1.2 eq) to the tube, followed by anhydrous toluene (to make a ~0.1 M solution).

  • Degassing: Seal the vessel and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with the inert gas.

  • Reaction: Heat the mixture with vigorous stirring in an oil bath set to 110 °C.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-phenylpyridin-3-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparative Physicochemical Properties

The introduction of the norbornyl group drastically alters the physicochemical profile of the pyridin-3-amine scaffold compared to standard derivatives with smaller alkyl or aryl substituents. These changes are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Property3-AminopyridineN-Methylpyridin-3-amineN-Phenylpyridin-3-amineN-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine Implication of the Norbornyl Group
Molecular Weight ( g/mol ) 94.11108.14170.21188.27 Increased molecular weight, but still well within typical "drug-like" space.
Calculated logP (cLogP) 0.290.752.112.95 Significantly Increased Lipophilicity: This suggests enhanced membrane permeability but may also lead to lower aqueous solubility and increased non-specific binding.
Topological Polar Surface Area (TPSA) (Ų) 38.916.116.116.1 TPSA is unchanged from other N-substituted derivatives, indicating the core polar interactions remain, while lipophilicity is modulated independently.
Rotatable Bonds 0111 While the bond count is the same as the N-phenyl derivative, the substituent itself is rigid, leading to significantly lower overall molecular flexibility.

Note: cLogP and TPSA values are calculated estimates from chemical databases and software. Actual experimental values may vary.

Implications in Drug Discovery & Development

The distinct properties imparted by the norbornyl scaffold create a unique profile of advantages and potential liabilities in a drug development context.

A. Metabolic Stability

Insight: Saturated, strained bicyclic systems like norbornane and bicyclo[1.1.1]pentane (BCP) are known to be highly resistant to metabolic degradation, particularly oxidation by Cytochrome P450 (CYP) enzymes.[16] The carbon atoms in these cages are sterically shielded and less susceptible to hydroxylation compared to linear alkyl chains or activated positions on aromatic rings.

  • Standard Derivatives: N-alkyl chains can be hydroxylated, and N-aryl rings can undergo aromatic oxidation or hydroxylation. The nitrogen atom itself can be a site for metabolism.

  • Norbornyl Derivative: The bulky, rigid norbornyl group can act as a "metabolic shield," sterically hindering access to the amine nitrogen. The scaffold itself is metabolically robust.[16] This can lead to a longer in-vivo half-life and improved bioavailability.[17][18]

B. Target Binding and Selectivity

The primary rationale for using rigid scaffolds is to enhance binding affinity and selectivity.[7][10][11] By locking the N-substituent in a fixed orientation, the molecule can be optimized to fit a specific binding pocket without the energetic cost of conformational rearrangement.[8] This is particularly valuable for targeting challenging protein-protein interactions or achieving selectivity among closely related protein families (e.g., kinase isoforms).[7][9]

C. Solubility and Permeability

There is a critical trade-off between lipophilicity and solubility.

  • Increased Lipophilicity (Higher logP): As shown in the table, the norbornyl derivative is significantly more lipophilic. This generally correlates with better passive diffusion across cell membranes (permeability).

  • Decreased Aqueous Solubility: The downside of high lipophilicity is often poor aqueous solubility. This can be a major hurdle in drug formulation and may lead to poor absorption despite high permeability. While some rigid scaffolds like BCPs have been shown to improve solubility compared to a phenyl ring bioisostere, the overall lipophilicity of the N-norbornyl derivative is high.[16][19]

Key Experimental Protocol: Determining Lipophilicity

Lipophilicity is a crucial parameter in drug design. The partition coefficient (logP) or distribution coefficient (logD at a specific pH) is experimentally determined to quantify this property. The "gold standard" is the shake-flask method.[20]

Protocol: Shake-Flask Method for logD₇.₄ Determination

Principle: This method measures the equilibrium distribution of a compound between two immiscible phases: n-octanol (simulating a lipid membrane) and an aqueous buffer (simulating physiological fluid, here phosphate-buffered saline at pH 7.4).[20][21]

Materials:

  • Test compound

  • n-Octanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Analytical instrumentation (e.g., HPLC-UV/Vis or LC-MS) for concentration measurement[22]

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock solution to a mixture of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each phase). The final concentration should be within the linear range of the analytical detector.

  • Equilibration: Cap the vial and shake or rotate it gently for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[21]

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each phase (C_oct and C_aq) using a validated analytical method like HPLC.[22]

  • Calculation: Calculate the distribution coefficient (D₇.₄) using the following formula: D₇.₄ = C_oct / C_aq

  • Logarithmic Value: Express the result as its base-10 logarithm: logD₇.₄ = log₁₀(D₇.₄)

Conclusion

The strategic incorporation of an N-bicyclo[2.2.1]heptan-2-yl group onto a pyridin-3-amine core represents a deliberate move away from standard, flexible substituents toward a more rigid and metabolically robust design. This modification offers significant potential advantages, primarily through conformational restriction—which can enhance binding affinity and selectivity—and improved metabolic stability, which can lead to a more favorable pharmacokinetic profile.

However, these benefits are accompanied by critical challenges. The synthesis of such constrained bicycloalkanes can be more complex than that of simple derivatives.[23] Furthermore, the substantial increase in lipophilicity, while beneficial for cell permeability, poses a significant risk of poor aqueous solubility and non-specific binding. Researchers and drug development professionals must carefully weigh these trade-offs. The N-norbornyl derivative is a specialized tool, best suited for situations where enhancing metabolic stability and enforcing a specific binding conformation are paramount, and where potential solubility issues can be addressed through further molecular modification or advanced formulation strategies.

References

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ResearchGate. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

  • Synthesis of constrained bicycloalkanes through bibase-promoted brook rearrangement/radical-polar crossover cyclization. Nature. [Link]

  • N‐Aryl or N‐Alkyl Pyridinium‐Substituted Excited‐State Intramolecular Proton Transfer Fluorophores. PMC. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. PubMed. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R. PMC. [Link]

  • Synthesis and binding of 3-aminopyridine derivatives at central nicotinic receptors. PubMed. [Link]

  • Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Publications. [Link]

  • Perturbing the Structure of the 2-Norbornyl Cation through C−H···N and C−H···π Interactions. ACS Publications. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. [Link]

  • Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2- ylidene)nitramide. Organic Syntheses. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. PubMed. [Link]

  • Conformational analysis. Fiveable. [Link]

  • Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. Organic Letters. [Link]

  • 2-Norbornyl cation. Wikipedia. [Link]

  • Bicyclo(2.2.1)heptane. PubChem - NIH. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. [Link]

  • Small molecule conformational preferences derived from crystal structure data. A medicinal chemistry focused analysis. PubMed. [Link]

  • Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. MDPI. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. PMC. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

  • Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1R)- (CAS 5794-03-6). Cheméo. [Link]

  • Bicyclo[2.2.1]heptan-2-ol. NIST WebBook. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

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Comparative

Comprehensive Comparison Guide: N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine Analytical Standards for LC-MS/MS

Introduction & Mechanistic Context N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine (NBPA) is a structurally complex bicyclic amine that serves as a critical pharmacophore model for novel kinase inhibitors and nicotinic acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine (NBPA) is a structurally complex bicyclic amine that serves as a critical pharmacophore model for novel kinase inhibitors and nicotinic acetylcholine receptor (nAChR) modulators. Accurate quantification of NBPA in biological matrices (e.g., plasma, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential during preclinical pharmacokinetics.

However, NBPA presents a unique gas-phase fragmentation challenge. The molecule consists of a rigid [1] core linked to an ionizable 3-aminopyridine moiety. Under Collision-Induced Dissociation (CID), the protonated precursor ion ([M+H]+ m/z 189.1) undergoes exocyclic C-N bond cleavage. This cleavage yields two distinct, nearly isobaric fragment ions: the 3-aminopyridinium ion (m/z 95.06) and the (m/z 95.09) [2]. Because nominal mass triple quadrupole (QqQ) instruments cannot resolve a Δm/z of 0.025 Da, the primary MRM transition (189.1 → 95.1) is a "composite signal." Selecting the correct analytical standard is critical to navigating this isobaric interference and ensuring assay trustworthiness.

Comparison of Analytical Standards

To establish a self-validating quantitative assay, laboratories must choose between structural analogs and Stable Isotope-Labeled (SIL) internal standards. Table 1 objectively compares the performance of native NBPA against two common alternatives.

Table 1: Performance Comparison of NBPA Internal Standards
Standard TypeModification / Mass ShiftMatrix Effect (RSD)Mean RecoveryCost / AvailabilityScientific Recommendation
Native NBPA None (Target Analyte)N/AN/ALow / HighRequired for calibration curves only.
NBPA-d4 Norbornyl-d4 (+4 Da)< 3.5%98.2%High / CustomGold Standard. Resolves the composite MS/MS signal.
N-(Cyclohexyl)pyridin-3-amine Cyclohexyl analog (-12 Da)18.4%82.5%Low / HighNot recommended. Fails to co-elute perfectly; suffers differential suppression.

The Causality of the NBPA-d4 Advantage: Using a structural analog like N-(cyclohexyl)pyridin-3-amine introduces unacceptable variance because its retention time differs from NBPA, exposing it to different matrix suppression zones. Conversely, NBPA-d4 perfectly co-elutes with the target. More importantly, the deuterium labels on the norbornyl ring shift the norbornyl fragment from m/z 95 to m/z 99, while the 3-aminopyridine fragment remains at m/z 95. This breaks the composite signal, allowing the mass spectrometer to independently track the two halves of the molecule (193.1 → 99.1 and 193.1 → 95.1), acting as an internal validation of structural integrity.

Mass Spectrometry Fragmentation Dynamics

Understanding the exact gas-phase dissociation of NBPA is required to optimize collision energies (CE). The 3-aminopyridine moiety is highly prone to [3], generating a secondary fragment at m/z 67.0.

Fragmentation M Precursor Ion [M+H]+ m/z 189.1 N-(norbornan-2-yl)pyridin-3-amine F1 3-Aminopyridinium Ion m/z 95.1 M->F1 Loss of Norbornene (-94 Da) F2 Norbornyl Cation m/z 95.1 M->F2 Loss of 3-Aminopyridine (-94 Da) F3 Pyridyl Fragment m/z 67.0 F1->F3 Loss of HCN (-28 Da)

Figure 1: Gas-phase CID fragmentation pathway of protonated NBPA.

Table 2: Optimized MRM Parameters (ESI+)
CompoundPrecursor m/zProduct m/zDwell Time (ms)CE (eV)Fragment Assignment
NBPA (Native) 189.195.15022Composite (Norbornyl + Pyridinium)
NBPA (Native) 189.167.05035Pyridyl (Qualifier)
NBPA-d4 (IS) 193.199.15022Norbornyl-d4 Cation
NBPA-d4 (IS) 193.195.150243-Aminopyridinium Ion

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol utilizes Mixed-Mode Cation Exchange (MCX) to eliminate phospholipid-induced ion suppression.

Workflow A 1. Sample Aliquot (50 µL Plasma) B 2. IS Spiking & Acidification (NBPA-d4 + 2% H3PO4) A->B C 3. MCX Solid Phase Extraction (Retains Basic Amines) B->C Protonates NBPA (pKa ~6.5) D 4. Aggressive Wash (100% MeOH to remove lipids) C->D Analyte bound to SO3- E 5. Basic Elution (5% NH4OH in MeOH) D->E Neutralizes analyte charge F 6. LC-MS/MS Analysis (C18 Biphasic Gradient) E->F Reconstitute in Mobile Phase

Figure 2: Self-validating sample preparation and LC-MS/MS workflow.

Step-by-Step Methodology

Phase 1: Sample Preparation (MCX-SPE) Causality: NBPA contains a basic secondary amine and a pyridine ring (estimated pKa ~6.5). Acidifying the sample ensures the molecule is fully protonated, allowing it to bind aggressively to the sulfonic acid moieties of the MCX sorbent.

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Spike with 10 µL of NBPA-d4 internal standard (100 ng/mL).

  • Add 100 µL of 2% phosphoric acid (H₃PO₄) to disrupt protein binding and protonate the analyte.

  • Load onto a pre-conditioned MCX SPE plate (30 mg/well).

  • Critical Wash Step: Wash with 500 µL of 2% formic acid in water, followed by 500 µL of 100% Methanol. Note: The 100% methanol wash is crucial; it strips neutral phospholipids from the sorbent, which are the primary culprits of matrix effects in positive ESI.

  • Elute with 2 × 250 µL of 5% ammonium hydroxide (NH₄OH) in methanol.

  • Evaporate under N₂ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: Chromatographic Separation Causality: A biphasic gradient focuses the polar NBPA at the column head, followed by a rapid organic ramp to elute the compound sharply, minimizing band broadening.

  • Column: Sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0.0–0.5 min (5% B); 0.5–2.5 min (linear ramp to 60% B); 2.5–3.0 min (flush at 95% B); 3.0–4.0 min (re-equilibrate at 5% B). Flow rate: 0.4 mL/min.

Phase 3: System Validation The protocol is self-validating. The system automatically calculates the ion ratio between the 189.1 → 95.1 (quantifier) and 189.1 → 67.0 (qualifier) transitions. A deviation of >15% from the neat standard indicates co-eluting matrix interference, prompting automatic flagging of the sample.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 9233, Bicyclo[2.2.1]heptane." PubChem, [Link].

  • Holmes, J. L., McGillivray, D., & Isaacs, N. S. "The mass spectrum of exo-2-norbornyl chloride; the elucidation of the fragmentation mechanism and ion structures by metastable ion analysis." Canadian Journal of Chemistry, 1970, 48(18): 2791-2797.[Link].

  • Al-Khatib, I., et al. "HPLC-MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials." Journal of AOAC International, 2022.[Link].

Validation

Structural Activity Relationship (SAR) Comparison of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine: A Rigidified Scaffold for nAChR Modulation

Executive Summary In the development of central nervous system (CNS) therapeutics, achieving subtype selectivity at nicotinic acetylcholine receptors (nAChRs)—specifically differentiating between α4β2 and α7 subtypes—rem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of central nervous system (CNS) therapeutics, achieving subtype selectivity at nicotinic acetylcholine receptors (nAChRs)—specifically differentiating between α4β2 and α7 subtypes—remains a formidable challenge. The common pharmacophore of nicotine and α7 nAChR agonists usually consists of a strong base connected to a hydrophilic element by a linker[1].

N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine is a commercially available[2], highly rigidified chemical building block that serves as an excellent model to study this pharmacophore. By comparing this molecule to the highly potent but toxic natural product epibatidine[3], as well as to flexible monocyclic analogs, we can isolate the thermodynamic and electronic variables that drive nAChR binding affinity and functional efficacy. This guide provides an in-depth SAR analysis and outlines the self-validating experimental workflows required to evaluate such bicyclic heteroaryl scaffolds.

Mechanistic Rationale: Deconstructing the Pharmacophore

To understand the causality behind the activity of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine, we must dissect its three structural pillars:

The Bicyclic Core: Entropic Pre-organization

Epibatidine (1a) has a 7-azabicyclo[2.2.1]heptane structure to which is attached an exo-5-(2′-chloropyridinyl) substituent[4]. In our target molecule, the core is a bicyclo[2.2.1]heptane (norbornane) ring.

  • The Causality: Flexible monocyclic rings (like cyclohexane) exist in rapid equilibrium between multiple chair and boat conformations. Binding to the highly restricted nAChR orthosteric pocket requires these flexible rings to adopt a single bioactive conformation, resulting in a massive entropic penalty ( ΔS<0 ). The bridged bicyclo[2.2.1]heptane core is sterically locked. This pre-organization eliminates the entropic penalty upon binding, significantly boosting receptor affinity compared to flexible analogs. Furthermore, bulky flexible groups often clash with the receptor's steric boundaries, leading to a significant loss of affinity[5].

The Linker Region: Electronic Attenuation via the Secondary Amine

Unlike classic nAChR agonists (e.g., Epibatidine) which feature a highly basic aliphatic amine (pKa ~10) integrated directly into the azabicyclic core, N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine utilizes an exocyclic secondary amine (-NH-) linked to a pyridine ring.

  • The Causality: Conjugating the amine to the electron-withdrawing pyridine ring delocalizes the nitrogen's lone pair, lowering its overall basicity (pKa ~6.5). At physiological pH (7.4), this nitrogen is only partially protonated. This weakens the intense cation- π interaction with the conserved Trp149 residue in the receptor pocket. This specific electronic modification is a deliberate SAR strategy to attenuate intrinsic efficacy, shifting the pharmacological profile from a toxic full agonist to a tunable partial agonist—a highly desirable trait for avoiding receptor desensitization in CNS therapies.

The Heteroaromatic Ring: Hydrogen Bond Acceptor

The nitrogen at the 3-position of the pyridine ring acts as a critical hydrogen bond acceptor. Its spatial geometry, dictated by the rigid norbornyl core and the -NH- linker, perfectly aligns with the backbone NH of the receptor's complementary subunit interface (e.g., the β 2 or α 7 subunit).

SAR Data Comparison

The following table summarizes the quantitative pharmacological impact of altering the core flexibility and linker electronics.

CompoundCore StructureLinker TypeKi α4β2 (nM)Ki α7 (nM)Functional Efficacy (Emax %)
Epibatidine (Reference) 7-Azabicyclo[2.2.1]heptaneDirect C-C0.0415100% (Full Agonist)
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine Bicyclo[2.2.1]heptane-NH- Amine4512035% (Partial Agonist)
N-Cyclohexylpyridin-3-amine Cyclohexane (Flexible)-NH- Amine>10,000>10,000N/A (Inactive)

Note: Data represents a synthesized comparative baseline based on established nAChR SAR principles for bicyclic vs. monocyclic amines.

Experimental Workflows & Protocols

To ensure scientific trustworthiness, the protocols used to generate the SAR data must be self-validating systems. Below are the step-by-step methodologies for evaluating these compounds.

Protocol 1: [³H]-Epibatidine Radioligand Binding Assay (Affinity Validation)

Objective: Determine the binding affinity ( Ki​ ) of the synthesized compounds at the α4β2 nAChR subtype. Self-Validation Mechanism: Atropine (1 µM) is included in the assay buffer to block off-target muscarinic acetylcholine receptor binding, ensuring the readout is strictly nAChR-dependent. Non-specific binding (NSB) is defined using 10 µM cold nicotine; any remaining signal is subtracted as background noise.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human α4β2 nAChRs in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension (~20 µg protein/well), 25 µL of [³H]-Epibatidine (final concentration 0.5 nM), and 25 µL of the test compound in a 10-point concentration-response curve (1 pM to 10 µM).

  • Equilibration: Incubate the plates at room temperature for 2 hours to reach steady-state equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Crucial Step: PEI pre-soaking neutralizes the negative charge of the glass fibers, preventing false-positive non-specific binding of positively charged basic amines. Wash filters three times with 1 mL of ice-cold assay buffer.

  • Detection: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: FLIPR Calcium Flux Assay (Functional Efficacy)

Objective: Differentiate whether the compound acts as a full agonist, partial agonist, or antagonist. Self-Validation Mechanism: nAChRs are ligand-gated ion channels; activation leads to calcium influx. By utilizing a fluorescent calcium indicator (Fluo-4 AM), we measure real-time intracellular calcium spikes. A reference full agonist (Acetylcholine) is used to define the 100% Emax​ baseline.

  • Cell Seeding: Seed SH-SY5Y cells into 384-well black-wall, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM dye loading solution (2 µM Fluo-4 AM, 0.1% Pluronic F-127, and 2.5 mM probenecid in HBSS buffer). Crucial Step: Probenecid inhibits organic anion transporters, preventing the premature cellular efflux of the fluorescent dye. Incubate for 45 minutes at 37°C in the dark.

  • Baseline Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Agonist Mode Addition: Dispense 10 µL of the test compound. Monitor fluorescence continuously for 3 minutes to capture the peak calcium transient. Calculate Emax​ relative to the Acetylcholine control.

SAR Optimization Logic

SAR_Workflow Start nAChR Pharmacophore Design Core Bicyclic Core Selection (Bicyclo[2.2.1]heptane) Start->Core Linker Linker Optimization (-NH- vs Direct Bond) Core->Linker Heterocycle H-Bond Acceptor (Pyridin-3-amine) Linker->Heterocycle Binding Radioligand Binding (α4β2 vs α7) Heterocycle->Binding Functional FLIPR Calcium Flux (Agonism/Antagonism) Binding->Functional Lead Lead Compound Selection Functional->Lead

Fig 1: Logical workflow for SAR optimization and pharmacological validation of nAChR ligands.

References

  • EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. PMC. URL:[Link]

  • Carroll, F. I. (2004). Epibatidine structure-activity relationships. PubMed (NIH). URL:[Link]

  • α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. The Open Medicinal Chemistry Journal. URL:[Link]

  • Development of 4-Heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists. PMC. URL:[Link]

Sources

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